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Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 5-Chloro-2-cyanoisonicotinic Acid: Structure, Properties, and Synthetic Utility

For distribution to: Researchers, scientists, and drug development professionals. This guide provides a detailed technical overview of 5-Chloro-2-cyanoisonicotinic acid, a substituted pyridine derivative of significant i...

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides a detailed technical overview of 5-Chloro-2-cyanoisonicotinic acid, a substituted pyridine derivative of significant interest in synthetic and medicinal chemistry. We will explore its molecular structure, physicochemical properties, predicted spectroscopic profile, and its potential as a versatile building block in the design of novel chemical entities.

Introduction

5-Chloro-2-cyanoisonicotinic acid belongs to the family of isonicotinic acids, which are pyridine-4-carboxylic acids.[1][2] This class of compounds serves as a foundational scaffold for numerous biologically active molecules, including anti-tuberculosis drugs and antidepressants.[3][4] The specific substitution pattern of 5-Chloro-2-cyanoisonicotinic acid—featuring a chloro group at the 5-position, a cyano group at the 2-position, and a carboxylic acid at the 4-position—creates a unique electronic and steric profile, making it a valuable intermediate for organic synthesis.

The presence of three distinct functional groups on the pyridine ring offers multiple avenues for chemical modification. Cyanopyridines are crucial intermediates in the pharmaceutical, agrochemical, and dye industries.[5][6] Similarly, chloropyridines are essential precursors in the development of pharmaceuticals and agrochemicals.[7][8] This guide synthesizes the available chemical knowledge to provide a comprehensive resource for professionals working with this and related heterocyclic compounds.

Molecular Structure and Physicochemical Properties

Chemical Structure

The formal IUPAC name for this compound is 5-chloro-2-cyanopyridine-4-carboxylic acid . Its structure is defined by a pyridine ring with substituents at positions 2, 4, and 5.

Caption: Chemical structure of 5-Chloro-2-cyanoisonicotinic acid.

Physicochemical Data

While specific experimental data for 5-Chloro-2-cyanoisonicotinic acid is not widely published, the properties can be estimated based on its structure and data from closely related analogs. The table below summarizes these predicted and known properties for context.

PropertyValueSource/Analog
Molecular Formula C₇H₃ClN₂O₂(Calculated)
Molecular Weight 182.57 g/mol (Calculated)
Appearance White to off-white solid (Predicted)Analog: 5-Cyanopyridine-2-carboxylic acid is a solid.[9]
Melting Point >200 °C (Predicted)Analog: 5-Cyanopyridine-2-carboxylic acid has a melting point of 210-215 °C.[9]
Solubility Soluble in hot water, polar organic solvents; slightly soluble in cold water. (Predicted)Parent: Isonicotinic acid is soluble in hot water and amphoteric.[1]
pKa ~3-4 (Carboxylic Acid, Predicted)Parent: Isonicotinic acid has a pKa related to its carboxyl group.[1]

Spectroscopic Profile (Predicted)

The structural features of 5-Chloro-2-cyanoisonicotinic acid allow for the prediction of its key spectroscopic signatures, which are essential for its identification and characterization.[10]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be simple, showing two signals in the aromatic region corresponding to the two protons on the pyridine ring.

  • H-3 Proton: This proton is expected to appear as a singlet at approximately δ 8.0-8.5 ppm.

  • H-6 Proton: This proton should also appear as a singlet, likely shifted further downfield to δ 8.8-9.2 ppm due to the influence of the adjacent nitrogen and cyano group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum should display seven distinct signals corresponding to each unique carbon atom:

  • Carboxylic Carbon (C=O): ~165-170 ppm.

  • Cyano Carbon (C≡N): ~115-120 ppm.

  • Pyridine Ring Carbons: Five signals between ~120-160 ppm. The carbons directly attached to the electron-withdrawing groups (C-2, C-4, C-5) will have distinct chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the stretching vibrations of its key functional groups.[5][11]

  • O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹.

  • C≡N Stretch (Nitrile): A sharp, medium-intensity peak around 2220-2240 cm⁻¹.[12]

  • C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1730 cm⁻¹.

  • C=N and C=C Stretches (Pyridine Ring): Multiple peaks in the 1400-1600 cm⁻¹ region.

  • C-Cl Stretch: A signal in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

In mass spectrometry, the compound would show a molecular ion peak (M⁺) at m/z 182. A characteristic isotopic peak (M+2) at m/z 184 with approximately one-third the intensity of the M⁺ peak will be present, confirming the presence of a single chlorine atom.

Synthesis and Reactivity

Proposed Synthetic Strategy

A potential starting material is 5-chloro-2,4-dimethylpyridine. The synthesis could proceed via two key transformations:

  • Selective Oxidation: The methyl group at the 4-position is more activated towards oxidation than the one at the 2-position. Oxidation using an agent like potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) can convert the 4-methyl group into a carboxylic acid.[13]

  • Cyanation: The resulting 5-chloro-2-methylisonicotinic acid could then be subjected to a cyanation reaction. This is a more challenging step. A more viable route might start from a different precursor, such as 2,5-dichloropyridine-4-carboxylic acid, where the chlorine at the 2-position can be selectively displaced by a cyanide nucleophile. The reactivity of halogens at the 2- and 4-positions of a pyridine ring is significantly higher towards nucleophiles compared to the 3-position.[14][15]

Synthetic_Workflow A 2,5-Dichloro-4-methylpyridine B Oxidation (e.g., KMnO4) A->B Step 1 C 2,5-Dichloroisocotinic Acid B->C D Nucleophilic Aromatic Substitution (e.g., KCN, DMSO, heat) C->D Step 2 E 5-Chloro-2-cyanoisonicotinic acid D->E

Sources

Exploratory

An In-Depth Technical Guide to 5-Chloro-2-cyanopyridine-4-carboxylic acid: Synthesis, Properties, and Potential Applications in Drug Discovery

Compound Identification and Physicochemical Properties While a specific CAS number for 5-Chloro-2-cyanopyridine-4-carboxylic acid has not been assigned, its molecular structure provides the basis for predicting its chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Compound Identification and Physicochemical Properties

While a specific CAS number for 5-Chloro-2-cyanopyridine-4-carboxylic acid has not been assigned, its molecular structure provides the basis for predicting its chemical and physical characteristics. The presence of a pyridine ring substituted with a chloro, a cyano, and a carboxylic acid group suggests a unique electronic and steric profile that could be exploited in medicinal chemistry.

Chemical Structure:

Caption: Chemical structure of 5-Chloro-2-cyanopyridine-4-carboxylic acid.

Predicted Physicochemical Properties:

PropertyPredicted Value
Molecular FormulaC₇H₃ClN₂O₂
Molecular Weight182.57 g/mol
pKa~3-4 (for the carboxylic acid)
LogP~1.5 - 2.5
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4
Rotatable Bonds1

Proposed Synthesis Pathway

The synthesis of 5-Chloro-2-cyanopyridine-4-carboxylic acid can be envisioned through a multi-step process starting from commercially available precursors. The following proposed pathway leverages established synthetic methodologies for pyridine functionalization.

G start Starting Material: 2,5-dichloropyridine step1 Step 1: Directed ortho-metalation and Carboxylation Reagents: LDA, THF, -78 °C; then CO₂ start->step1 intermediate1 Intermediate 1: 2,5-dichloropyridine-4-carboxylic acid step1->intermediate1 step2 Step 2: Cyanation Reagents: Zn(CN)₂, Pd(PPh₃)₄, DMF, heat intermediate1->step2 product Final Product: 5-Chloro-2-cyanopyridine-4-carboxylic acid step2->product

Caption: Proposed synthetic workflow for 5-Chloro-2-cyanopyridine-4-carboxylic acid.

Experimental Protocol:

Step 1: Synthesis of 2,5-dichloropyridine-4-carboxylic acid (Intermediate 1)

  • To a solution of lithium diisopropylamide (LDA) in anhydrous tetrahydrofuran (THF) at -78 °C, add a solution of 2,5-dichloropyridine dropwise.

  • Stir the mixture at -78 °C for 1-2 hours to allow for complete metalation at the 4-position. The regioselectivity is directed by the chloro substituents.

  • Bubble dry carbon dioxide gas through the reaction mixture for 30-60 minutes.

  • Quench the reaction with aqueous HCl and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purify the crude product by recrystallization or column chromatography to yield 2,5-dichloropyridine-4-carboxylic acid.

Rationale: Directed ortho-metalation is a powerful tool for the regioselective functionalization of substituted aromatic rings. The chloro groups at positions 2 and 5 direct the deprotonation to the C-4 position.

Step 2: Synthesis of 5-Chloro-2-cyanopyridine-4-carboxylic acid (Final Product)

  • In a reaction vessel, combine 2,5-dichloropyridine-4-carboxylic acid, zinc cyanide (Zn(CN)₂), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) in an anhydrous solvent like dimethylformamide (DMF).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to a temperature typically ranging from 80 to 120 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, cool the reaction mixture and perform an aqueous workup.

  • Purify the final product by column chromatography or recrystallization.

Rationale: The palladium-catalyzed cyanation of aryl halides is a well-established and efficient method for introducing a cyano group. This reaction selectively replaces the chlorine atom at the more reactive 2-position of the pyridine ring.

Potential Applications in Drug Discovery

The cyanopyridine scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.[1][2] Derivatives of cyanopyridine have shown a wide range of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[1][3][4][5]

Potential as Kinase Inhibitors:

Many kinase inhibitors feature a heterocyclic core that interacts with the ATP-binding site of the enzyme. The nitrogen atom in the pyridine ring and the cyano group of 5-Chloro-2-cyanopyridine-4-carboxylic acid can act as hydrogen bond acceptors, mimicking the interactions of the adenine portion of ATP. The carboxylic acid and chloro substituents provide additional points for interaction and can be modified to enhance potency and selectivity.

G cluster_0 Kinase Active Site cluster_1 5-Chloro-2-cyanopyridine-4-carboxylic acid Hinge Region Hinge Region Backbone Amides Hydrophobic Pocket Hydrophobic Pocket Solvent Exposed Region Solvent Exposed Region Inhibitor Pyridine N Cyano Group Carboxylic Acid Chloro Group Inhibitor:n->Hinge Region:f0 H-bond Inhibitor:cn->Hinge Region:f0 H-bond Inhibitor:cl->Hydrophobic Pocket Hydrophobic Interaction Inhibitor:cooh->Solvent Exposed Region Ionic/H-bond Interaction

Caption: Hypothetical binding mode of 5-Chloro-2-cyanopyridine-4-carboxylic acid in a kinase active site.

The structural features of this molecule make it a promising candidate for targeting various kinases implicated in cancer and inflammatory diseases. Further derivatization of the carboxylic acid and exploration of different substituents on the pyridine ring could lead to the development of potent and selective inhibitors.

Analytical Characterization

The identity and purity of synthesized 5-Chloro-2-cyanopyridine-4-carboxylic acid should be confirmed using a combination of analytical techniques.

Analytical Workflow:

G cluster_se Techniques cluster_pa Techniques synthesis Crude Synthesis Product purification Purification (Column Chromatography/Recrystallization) synthesis->purification structural_elucidation Structural Elucidation purification->structural_elucidation purity_assessment Purity Assessment purification->purity_assessment nmr NMR Spectroscopy (¹H, ¹³C) structural_elucidation->nmr ms Mass Spectrometry (HRMS) structural_elucidation->ms ir FTIR Spectroscopy structural_elucidation->ir hplc HPLC purity_assessment->hplc ea Elemental Analysis purity_assessment->ea final_product Pure, Characterized Product

Caption: Analytical workflow for the characterization of 5-Chloro-2-cyanopyridine-4-carboxylic acid.

Recommended Analytical Methods:

TechniquePurposeExpected Observations
¹H NMR Structural confirmationAromatic protons with characteristic chemical shifts and coupling constants for a 2,4,5-trisubstituted pyridine ring. A broad singlet for the carboxylic acid proton.
¹³C NMR Structural confirmationResonances for the seven distinct carbon atoms, including the nitrile and carboxyl carbons.
Mass Spectrometry (HRMS) Molecular weight and formula confirmationAccurate mass measurement corresponding to the molecular formula C₇H₃ClN₂O₂.
FTIR Spectroscopy Functional group identificationCharacteristic absorption bands for C≡N (nitrile), C=O (carbonyl), O-H (carboxylic acid), and C-Cl bonds.
HPLC Purity determinationA single major peak indicating high purity, typically >95%.[6][7]
Elemental Analysis Elemental composition confirmationPercentages of C, H, N, and Cl consistent with the molecular formula.

Safety and Handling

While specific toxicological data for 5-Chloro-2-cyanopyridine-4-carboxylic acid is unavailable, it should be handled with care, assuming it may be hazardous. The safety precautions should be based on the known hazards of related compounds, such as cyanopyridines and chloropyridines.

  • General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Toxicology: Cyanopyridine derivatives can be toxic if ingested, inhaled, or absorbed through the skin. The cyano group can potentially release cyanide in vivo. Chloroaromatic compounds can be irritants.

  • First Aid: In case of contact, immediately flush the affected area with copious amounts of water. If inhaled, move to fresh air. Seek immediate medical attention in case of significant exposure.

References

  • HPLC Methods for analysis of 4-Pyridinecarboxylic acid. HELIX Chromatography. Available at: [Link]

  • A review: Biological activities of novel cyanopyridine derivatives. PubMed. Available at: [Link]

  • Cyanopyridine as a privileged scaffold in drug discovery. ResearchGate. Available at: [Link]

  • Synthesis and Biological Assessment of Cyanopyridine‐Based 1,3,4‐Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calculations. PMC. Available at: [Link]

  • Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers. PMC. Available at: [Link]

  • Cyanopyridine derivatives: Significance and symbolism. Chempanda. Available at: [Link]

Sources

Foundational

2-Cyano-5-chloroisonicotinic acid molecular weight and formula

Technical Whitepaper: Characterization and Synthetic Utility of 2-Cyano-5-chloroisonicotinic Acid Part 1: Executive Summary & Core Characterization 2-Cyano-5-chloroisonicotinic acid is a highly specialized pyridine-based...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Characterization and Synthetic Utility of 2-Cyano-5-chloroisonicotinic Acid

Part 1: Executive Summary & Core Characterization

2-Cyano-5-chloroisonicotinic acid is a highly specialized pyridine-based building block used primarily in the synthesis of complex pharmaceutical agents, including T-type calcium channel antagonists and plasma kallikrein inhibitors. Its unique substitution pattern—combining an electron-withdrawing cyano group at the 2-position and a lipophilic chloro group at the 5-position—makes it a critical scaffold for modulating potency and metabolic stability in drug candidates.

Physicochemical Profile[1][2][3][4][5]
PropertySpecification
Systematic Name 5-Chloro-2-cyanopyridine-4-carboxylic acid
CAS Registry Number 1256833-65-4
Molecular Formula C₇H₃ClN₂O₂
Molecular Weight 182.56 g/mol
Exact Mass 181.988 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol; Sparingly soluble in Water
pKa (Predicted) ~2.5 (Carboxylic acid), due to electron-withdrawing ring substituents

Part 2: Structural Analysis & Molecular Logic

To understand the reactivity and utility of this molecule, one must analyze its electronic environment. The pyridine ring is electron-deficient, a property significantly amplified by the three electron-withdrawing groups (-CN, -Cl, -COOH).

  • Position 2 (Cyano): The cyano group is located ortho to the ring nitrogen. This position is electronically activated, making the precursor (2-chloro) highly susceptible to nucleophilic aromatic substitution (SₙAr).

  • Position 4 (Carboxyl): The carboxylic acid serves as the primary handle for amide coupling reactions, essential for linking this scaffold to pharmacophores.

  • Position 5 (Chloro): The chlorine atom provides steric bulk and lipophilicity (increasing logP), often used to fill hydrophobic pockets in target proteins (e.g., kinase or protease active sites).

Figure 1: Structural Connectivity & Numbering

G Figure 1: 2-Cyano-5-chloroisonicotinic Acid Connectivity N1 N C2 C2 N1->C2 C3 C3 C2->C3 CN CN C2->CN Activated C4 C4 C3->C4 C5 C5 C4->C5 COOH COOH C4->COOH Linker C6 C6 C5->C6 Cl Cl C5->Cl Lipophilic C6->N1

Part 3: Synthetic Methodology

The synthesis of 2-cyano-5-chloroisonicotinic acid typically proceeds via a regioselective cyanation of a dichloro-precursor. The presence of the ring nitrogen directs nucleophilic attack to the 2-position rather than the 5-position.

Protocol: Palladium-Catalyzed Cyanation

This method is preferred over traditional copper-mediated (Rosenmund-von Braun) reactions due to milder conditions and higher yields.

Reagents:

  • Substrate: 2,5-Dichloroisonicotinic acid (or its methyl ester).[1][2]

  • Cyanide Source: Zinc Cyanide (Zn(CN)₂).

  • Catalyst: Pd₂(dba)₃ with dppf (1,1'-Bis(diphenylphosphino)ferrocene) ligand.

  • Solvent: DMF or NMP (degassed).

Step-by-Step Workflow:

  • Preparation: Charge a reaction vessel with 2,5-dichloroisonicotinic acid (1.0 eq), Zn(CN)₂ (0.6 eq), and Pd-catalyst (5 mol%) under an inert Nitrogen atmosphere.

  • Solvation: Add anhydrous DMF.

  • Reaction: Heat the mixture to 80–100°C for 4–12 hours. Monitor by LC-MS for the disappearance of the starting material (m/z ~191) and appearance of product (m/z ~182).

    • Note: The 2-Cl is significantly more reactive than the 5-Cl. Over-reaction to the dicyano species is rare if stoichiometry is controlled.

  • Workup: Cool to room temperature. Dilute with water and adjust pH to ~3-4 with 1N HCl to precipitate the free acid.

  • Purification: Filter the solid or extract with Ethyl Acetate. Recrystallize from Ethanol/Water if necessary.

Figure 2: Synthetic Pathway

Synthesis Figure 2: Regioselective Synthesis via Pd-Catalyzed Cyanation Start 2,5-Dichloroisonicotinic Acid (Precursor) Intermediate Pd-Complex Transition State (Oxidative Addition at C2) Start->Intermediate Activation Product 2-Cyano-5-chloroisonicotinic Acid (Target) Start->Product Selective Cyanation Reagents Zn(CN)2, Pd(dppf)Cl2 DMF, 90°C Intermediate->Product Reductive Elimination

Part 4: Applications in Drug Discovery

This molecule is not merely a laboratory curiosity; it is a scaffold used in the development of therapeutics for complex diseases.

  • T-Type Calcium Channel Antagonists:

    • Substituted isonicotinic acids are used to synthesize blockers of the CaV3.2 channel, which is implicated in neuropathic pain and epilepsy. The 2-cyano group improves metabolic stability compared to a simple pyridine ring, preventing rapid oxidation by CYP450 enzymes.

  • Plasma Kallikrein Inhibitors:

    • Used in the treatment of Hereditary Angioedema (HAE). The carboxylic acid is coupled to benzylamines to form the core pharmacophore, while the 5-chloro group fits into the S1 hydrophobic pocket of the kallikrein enzyme.

  • HIF-Prolyl Hydroxylase Inhibitors:

    • Pyridine dicarboxylates (or their cyano-acid equivalents) mimic 2-oxoglutarate, acting as competitive inhibitors to stabilize Hypoxia-Inducible Factor (HIF), useful in treating anemia.

Part 5: Safety & Handling

  • Hazard Identification: As a halogenated cyanopyridine, this compound is potentially toxic if swallowed or inhaled. It releases hydrogen cyanide (HCN) if exposed to strong acids.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Moisture sensitive.

  • PPE: Wear nitrile gloves, safety goggles, and work strictly within a fume hood.

References

  • World Intellectual Property Organization. (2022). WO2022216386A2 - T-type calcium channel antagonists and uses thereof.
  • United States Patent and Trademark Office. (2021). US20210078999A1 - Plasma kallikrein inhibitors and uses thereof.

Sources

Exploratory

A-Practical-Guide-to-Determining-the-Solubility-of-5-Chloro-2-cyanoisonicotinic-acid-in-DMSO-and-Methanol

Abstract This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility of 5-Chloro-2-cyanoisonicotinic acid in two critical laboratory...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility of 5-Chloro-2-cyanoisonicotinic acid in two critical laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. Recognizing that publicly available solubility data for this specific compound is limited, this document focuses on equipping the researcher with the foundational principles and a robust, field-proven experimental protocol. We delve into the molecular characteristics of the solute and solvents, explain the underlying principles of solubility, and provide a detailed, step-by-step methodology for the reliable shake-flask method. This guide is designed not only to instruct but to empower, ensuring that the generated data is accurate, reproducible, and directly applicable to subsequent research and development phases, particularly in drug discovery and chemical synthesis.

Introduction: The Criticality of Solubility Data

In the landscape of chemical research and pharmaceutical development, 5-Chloro-2-cyanoisonicotinic acid represents a class of highly functionalized heterocyclic compounds that are common scaffolds for novel therapeutic agents. The presence of a pyridine ring, a carboxylic acid, a nitrile group, and a halogen atom suggests a molecule with significant potential for diverse chemical interactions and biological activity.

However, before any meaningful biological or chemical screening can occur, a fundamental physicochemical property must be established: solubility . Solubility dictates how a compound can be stored, formulated, and administered in both in vitro and in vivo studies.[1] Poor solubility can lead to unreliable assay results, underestimated toxicity, and significant hurdles in formulation development, ultimately impeding the progress of promising drug candidates.[2]

Dimethyl sulfoxide (DMSO) is the preeminent solvent for compound storage and high-throughput screening (HTS) in drug discovery, owing to its remarkable ability to dissolve a vast spectrum of both polar and nonpolar compounds.[1][3] Methanol, a polar protic solvent, is indispensable in organic synthesis, purification, and various analytical procedures. Therefore, quantifying the solubility of 5-Chloro-2-cyanoisonicotinic acid in these two solvents is a foundational step for any research program involving this molecule.

This guide presents a definitive protocol for the experimental determination of this solubility, grounded in established scientific principles.

Deconstructing the System: Solute and Solvents

A predictive understanding of solubility begins with an analysis of the molecular properties of the components involved. The principle of "like dissolves like" is the guiding tenet, where solubility is favored when the intermolecular forces of the solute and solvent are compatible.

The Solute: 5-Chloro-2-cyanoisonicotinic acid
  • Structure: A pyridine ring substituted with a chloro group at position 5, a cyano (nitrile) group at position 2, and a carboxylic acid group at position 4.

  • Analysis of Functional Groups:

    • Pyridine Ring: A polar aromatic system. The nitrogen atom is a hydrogen bond acceptor.

    • Carboxylic Acid (-COOH): A highly polar group capable of acting as both a hydrogen bond donor (from the hydroxyl proton) and a hydrogen bond acceptor (at the carbonyl oxygen). This is a primary driver of its acidic nature and interaction with polar solvents.

    • Cyano Group (-C≡N): A strongly polar group due to the carbon-nitrogen triple bond, acting as a dipole and a hydrogen bond acceptor.

    • Chloro Group (-Cl): An electronegative atom that contributes to the overall polarity of the molecule.

Collectively, these features render 5-Chloro-2-cyanoisonicotinic acid a polar organic molecule with multiple sites for hydrogen bonding and strong dipole-dipole interactions.

The Solvents: A Comparative Overview
FeatureDimethyl Sulfoxide (DMSO)Methanol (CH₃OH)
Type Polar AproticPolar Protic
Key Interactions Strong dipole-dipole forces. Excellent hydrogen bond acceptor. Cannot donate hydrogen bonds.Can act as both a hydrogen bond donor and acceptor.
Primary Use Case Universal solvent for compound stock solutions in drug discovery and HTS.[1][3]Reagent and solvent in chemical synthesis, purification (e.g., recrystallization), and chromatography.
Expected Interaction with Solute The strong sulfoxide dipole will interact effectively with the polar groups of the solute. The oxygen atom in DMSO will readily accept a hydrogen bond from the solute's carboxylic acid group. High solubility is anticipated.The hydroxyl group of methanol can donate a hydrogen bond to the solute's pyridine nitrogen, cyano nitrogen, and carbonyl oxygen, while accepting a hydrogen bond from the solute's carboxylic acid proton. Good solubility is expected.

The diagram below illustrates the key factors that govern the dissolution process for this specific solute-solvent system.

G Solute 5-Chloro-2-cyanoisonicotinic acid (Polar Molecule) Interactions Dominant Intermolecular Forces Solute->Interactions Functional Groups: -COOH, -CN, Pyridine-N Solvent Solvent (DMSO or Methanol) Solvent->Interactions Solvent Polarity: Protic vs. Aprotic Solubility Resulting Solubility Interactions->Solubility Hbond Hydrogen Bonding Hbond->Interactions Dipole Dipole-Dipole Interactions Dipole->Interactions Temp Temperature (Affects Kinetic Energy) Temp->Solubility Generally Increases Solid Solubility

Caption: Factors influencing the solubility of the target compound.

Experimental Protocol: The Saturation Shake-Flask Method

The saturation shake-flask method is the gold standard for determining thermodynamic solubility due to its reliability and direct measurement of a saturated solution in equilibrium.[4] The following protocol is a self-validating system designed for accuracy.

Objective

To quantitatively determine the equilibrium solubility of 5-Chloro-2-cyanoisonicotinic acid in both DMSO and methanol at a controlled ambient temperature (e.g., 25°C).

Materials & Equipment
  • 5-Chloro-2-cyanoisonicotinic acid (solid, >98% purity)

  • Anhydrous DMSO (ACS grade or higher)

  • Anhydrous Methanol (ACS grade or higher)

  • Analytical balance (± 0.1 mg precision)

  • 2 mL glass vials with screw caps and PTFE septa (n=6, 3 per solvent)

  • Orbital shaker or vortex mixer with temperature control

  • Centrifuge

  • 0.22 µm PTFE syringe filters

  • Calibrated pipettes

  • HPLC or UV-Vis Spectrophotometer for quantification

Experimental Workflow Diagram

G cluster_prep 1. Sample Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis A Weigh excess solid (~10-20 mg) into vial B Add precise volume of solvent (e.g., 1.0 mL) A->B C Agitate at constant temp (25°C) for 24 hours B->C Triplicate for each solvent D Let stand to allow large particles to settle C->D E Centrifuge to pellet undissolved solid D->E F Filter supernatant with 0.22 µm syringe filter E->F Crucial step to remove particulates G Prepare serial dilution of the clear filtrate F->G H Quantify concentration via HPLC or UV-Vis G->H I Calculate solubility from calibration curve H->I

Caption: Workflow for the Shake-Flask Solubility Determination.

Step-by-Step Methodology
  • Preparation (Triplicates for each solvent):

    • Causality: Using an excess of solid is critical to ensure that the final solution is genuinely saturated. Triplicates are essential for statistical validity.

    • Action: Accurately weigh approximately 10-20 mg of 5-Chloro-2-cyanoisonicotinic acid into each of three labeled 2 mL glass vials. Using a calibrated pipette, add exactly 1.0 mL of DMSO to the first set of three vials and 1.0 mL of methanol to the second set.

  • Equilibration:

    • Causality: Dissolution takes time to reach equilibrium. Agitation for an extended period (18-24 hours) at a constant temperature ensures the system reaches a true thermodynamic equilibrium.[5] Insufficient time can lead to an underestimation of solubility.

    • Action: Securely cap the vials and place them on an orbital shaker in a temperature-controlled environment set to 25°C. Agitate the slurries for 24 hours.

  • Phase Separation:

    • Causality: It is imperative to analyze only the dissolved solute. Any suspended solid particulates will artificially inflate the measured concentration. A two-step separation (centrifugation followed by filtration) provides maximum assurance.

    • Action: After 24 hours, remove the vials and centrifuge them at high speed (e.g., 10,000 x g) for 15 minutes to pellet the excess solid. Carefully draw the supernatant using a pipette and pass it through a 0.22 µm PTFE syringe filter into a clean, labeled analysis vial.

  • Quantification (Using HPLC as an example):

    • Causality: A calibration curve is required to relate the instrument's response (e.g., peak area) to a known concentration.

    • Action:

      • Calibration Standards: Prepare a high-concentration stock solution of the compound in the analysis solvent (e.g., 1 mg/mL in acetonitrile). From this, create a series of at least five calibration standards via serial dilution.

      • Sample Analysis: Prepare an appropriate dilution of the filtered saturated solution to ensure its concentration falls within the linear range of the calibration curve.

      • Measurement: Inject the calibration standards and the diluted sample onto the HPLC. Record the peak area for each.

  • Calculation:

    • Causality: The concentration of the diluted sample is determined from the linear regression of the calibration curve. This value is then used to back-calculate the concentration of the original, undiluted saturated solution.

    • Action:

      • Plot the peak area of the standards versus their known concentrations.

      • Perform a linear regression to get the equation of the line (y = mx + b).

      • Use the peak area of your diluted sample (y) to calculate its concentration (x).

      • Multiply this concentration by the dilution factor to determine the final solubility.

      • Solubility (mg/mL) = Calculated Concentration × Dilution Factor

Data Presentation and Expected Outcomes

The results of the experiment should be compiled into a clear, concise table.

Table 1: Experimentally Determined Solubility of 5-Chloro-2-cyanoisonicotinic acid at 25°C

SolventReplicate 1 (mg/mL)Replicate 2 (mg/mL)Replicate 3 (mg/mL)Mean Solubility (mg/mL)Standard DeviationMolar Solubility (mol/L)
DMSO [Insert Value][Insert Value][Insert Value][Calculate][Calculate][Calculate]
Methanol [Insert Value][InsertValue][Insert Value][Calculate][Calculate][Calculate]
Interpreting the Results
  • DMSO: A high mean solubility is expected (>50 mg/mL). This validates its use for preparing high-concentration stock solutions for HTS, where a small volume is diluted into a large volume of aqueous assay buffer.[6] The ability of DMSO to dissolve a wide array of compounds makes it a cornerstone of early-stage drug discovery.[7][8]

  • Methanol: The solubility in methanol will likely be lower than in DMSO but still significant. For context, the related compound isonicotinic acid is known to be soluble in methanol.[9][10][11] This data is crucial for chemists planning synthetic routes, where the compound might be a reactant or product, or for developing purification strategies like recrystallization.

Conclusion

References

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • protocols.io. (n.d.). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • Gaylord Chemical. (2026, February 9). DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing. Retrieved from an article discussing DMSO's role in pharmaceuticals.
  • U.S. EPA. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Retrieved from [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

  • Li, D. et al. (n.d.). The effect of DMSO on the absorption and metabolism screening of drug discovery process.
  • Song, L., et al. (2009, January 16). Solubilities of Isonicotinic Acid in (Methanol, Ethanol, 1-Propanol, 2-Propanol, and 1,2-Propanediol, Respectively) from (289.65 to 358.75) K. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • ACS Publications. (2009, January 16). Solubilities of Isonicotinic Acid in (Methanol, Ethanol, 1-Propanol, 2-Propanol, and 1,2-Propanediol, Respectively) from (289.65 to 358.75) K. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • Atlas of Science. (2016, October 27). Another aspect in use of DMSO in medicinal chemistry. Retrieved from [Link]

  • Abraham, M. H., et al. (2013). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. Journal of Chemical Thermodynamics.
  • Cheméo. (n.d.). Chemical Properties of 4-Pyridinecarboxylic acid (CAS 55-22-1). Retrieved from [Link]

  • ResearchGate. (2025, August 10). Solubilities of Isonicotinic Acid in (Methanol, Ethanol, 1Propanol, 2Propanol, and 1,2-Propanediol, Respectively) from (289.65 to 358.75) K. Retrieved from [Link]

  • Silveira, M., et al. (2022, October 8). Solubility and Thermodynamic Parameters of Nicotinic Acid in Different Solvents. SSRN. Retrieved from [Link]

  • ResearchGate. (2025, August 8). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. Retrieved from [Link]

  • Wikipedia. (n.d.). Isonicotinic acid. Retrieved from [Link]

  • Gray, M. A., et al. (n.d.). Reinvestigation of the structure-activity relationships of isoniazid. PMC - NIH. Retrieved from a research article on isoniazid analogues.
  • Semantic Scholar. (n.d.). Structure-based design of some isonicotinic acid hydrazide analogues as potential antitubercular agents. Retrieved from [Link]

  • Chempanda. (n.d.). Isonicotinic acid: Structure, synthesis, applications and biochemical significance. Retrieved from [Link]

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Foundational

The Acidity Profile and pKa Determination of 5-Chloro-2-cyanoisonicotinic Acid

An In-Depth Technical Guide Abstract 5-Chloro-2-cyanoisonicotinic acid is a substituted pyridine carboxylic acid of significant interest to researchers in medicinal chemistry and drug development. Its molecular structure...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

5-Chloro-2-cyanoisonicotinic acid is a substituted pyridine carboxylic acid of significant interest to researchers in medicinal chemistry and drug development. Its molecular structure, featuring a carboxylic acid, a pyridine nitrogen, and two potent electron-withdrawing substituents (chloro and cyano), suggests a complex acid-base profile that is critical to its pharmacokinetic and pharmacodynamic properties. The acid dissociation constant, or pKa, governs a molecule's ionization state at a given pH, which in turn dictates properties such as solubility, membrane permeability, and receptor binding.[1] This guide provides a comprehensive analysis of the theoretical acidity of 5-Chloro-2-cyanoisonicotinic acid, outlines robust computational and experimental methodologies for accurately determining its pKa values, and discusses the implications of its acidity profile for scientific research.

Structural Analysis and Theoretical Acidity Profile

5-Chloro-2-cyanoisonicotinic acid possesses two primary ionizable centers: the carboxylic acid group (-COOH) and the pyridine ring nitrogen. The interplay of these groups, influenced by the strong electron-withdrawing chloro and cyano substituents, defines its unique acidity profile.

Ionizable Centers and Zwitterionic Character

Similar to its parent compound, isonicotinic acid, 5-Chloro-2-cyanoisonicotinic acid is expected to exist as a zwitterion in a specific pH range.[2][3] This occurs when the carboxylic acid group has donated a proton (becoming -COO⁻) and the pyridine nitrogen has accepted a proton (becoming N⁺-H). The molecule can therefore exist in three primary states: a fully protonated cation at low pH, a zwitterionic (or neutral) form at intermediate pH, and a fully deprotonated anion at high pH.

The two key dissociation equilibria are:

  • pKa₁: The dissociation of the carboxylic acid proton.

  • pKa₂: The dissociation of the proton from the pyridinium nitrogen.

Influence of Electron-Withdrawing Substituents

The acidity of both ionizable centers is significantly modulated by the inductive and resonance effects of the chloro and cyano groups.

  • Effect on Carboxylic Acid Acidity (pKa₁): The chloro and cyano groups are powerful electron-withdrawing groups. They pull electron density away from the pyridine ring and, by extension, from the carboxylic acid group. This stabilizes the resulting carboxylate anion (R-COO⁻) after deprotonation, making the proton easier to remove. Consequently, the pKa₁ of 5-Chloro-2-cyanoisonicotinic acid is predicted to be significantly lower (i.e., more acidic) than that of both benzoic acid (pKa ≈ 4.20) and the parent isonicotinic acid (pKa₁ ≈ 4.86).[3][4]

  • Effect on Pyridine Basicity (pKa₂): The same electron-withdrawing effects reduce the electron density on the pyridine nitrogen, making it a weaker base. A weaker base has a more acidic conjugate acid. Therefore, the pyridinium ion of 5-Chloro-2-cyanoisonicotinic acid will be a stronger acid, and its pKa₂ will be substantially lower than that of the pyridinium ion of pyridine itself (pKa ≈ 5.25).[5]

The ionization equilibria can be visualized as follows:

G Cation Cationic Form (Low pH) Zwitterion Zwitterionic Form (Intermediate pH) Cation->Zwitterion pKa₁ Anion Anionic Form (High pH) Zwitterion->Anion pKa₂

Caption: Ionization equilibria for 5-Chloro-2-cyanoisonicotinic acid.

Computational Prediction of pKa Values

In the absence of published experimental data for this specific molecule, computational methods provide a reliable and efficient means of estimating pKa values.[1] These methods are crucial for early-stage drug development, where understanding a compound's properties can guide synthetic priorities.

Methodologies for pKa Prediction

Several computational approaches are available, ranging from empirical methods to first-principles quantum mechanical calculations.[6]

  • Quantitative Structure-Property Relationship (QSPR): These models use multiple linear regression or machine learning to correlate molecular descriptors with experimental pKa values from a large training set of known compounds.[6][7] While powerful, their accuracy can be limited for novel structures not well-represented in the training data.

  • Quantum Mechanical (QM) Methods: Approaches based on Density Functional Theory (DFT) or semi-empirical methods (e.g., PM6, PM7) can provide more accurate predictions.[8] These methods calculate the Gibbs free energy change (ΔG) of the deprotonation reaction in a simulated solvent environment (using continuum solvation models like SMD or COSMO).[6][9] The pKa is then derived from the calculated ΔG.

Predicted Acidity Profile

Based on the structural analysis and data from related compounds, a set of predicted pKa values can be established. These predictions serve as a valuable hypothesis to be confirmed by experimental measurement.

CompoundIonizable GroupTypical pKaPredicted pKa for 5-Chloro-2-cyanoisonicotinic AcidRationale for Shift
Benzoic Acid[4]Carboxylic Acid~4.20< 2.0 Strong inductive withdrawal by Cl, CN, and ring N⁺ stabilizes carboxylate.
Isonicotinic Acid[3]Carboxylic Acid~4.86< 2.0 Strong inductive withdrawal by Cl and CN significantly increases acidity.
Pyridinium Ion[5]Pyridinium N-H~5.25~1.0 - 2.5 Strong inductive withdrawal by Cl, CN, and COOH decreases basicity of the nitrogen.

Table 1: Predicted pKa values for 5-Chloro-2-cyanoisonicotinic acid in comparison to reference compounds. Values for the target compound are estimates based on chemical principles.

Experimental Protocols for pKa Determination

To ensure scientific rigor, computational predictions must be validated through experimentation. Potentiometric and spectrophotometric titrations are two robust, field-proven methods for determining pKa values.

Protocol 1: Potentiometric Titration

This method involves monitoring the pH of a solution of the analyte as a titrant (a strong acid or base) is added incrementally. The pKa values are determined from the resulting titration curve.

Causality: The midpoint of each buffer region on the titration curve (where the concentrations of the acid and its conjugate base are equal) corresponds to the pKa of that ionizable group. The inflection points, found using the first or second derivative of the curve, precisely locate the equivalence points.

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) at a constant temperature (e.g., 25°C).

  • Sample Preparation: Accurately weigh a sample of 5-Chloro-2-cyanoisonicotinic acid and dissolve it in a known volume of deionized, CO₂-free water. If solubility is low, a co-solvent such as methanol or DMSO may be used, but the resulting values will be apparent pKa (pKa').

  • Initial Acidification: Add a small amount of standardized strong acid (e.g., 0.1 M HCl) to the sample solution to ensure all molecules are in the fully protonated (cationic) form.

  • Titration: Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments using an auto-burette. Record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot pH versus the volume of NaOH added. Calculate the first and second derivatives of the titration curve to accurately identify the two equivalence points. The pH at the half-equivalence point for each dissociation step corresponds to pKa₁ and pKa₂.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Calibrate Calibrate pH Meter Prepare Prepare Analyte Solution Calibrate->Prepare Titrate Titrate with Standardized Base Prepare->Titrate Record Record pH vs. Volume Data Titrate->Record Plot Plot Titration Curve Record->Plot Derive Calculate 1st/2nd Derivatives Plot->Derive Determine Determine pKa Values Derive->Determine

Caption: Workflow for pKa determination via potentiometric titration.

Protocol 2: UV-Metric Spectrophotometric Titration

This technique is ideal for compounds that possess a chromophore whose UV-Vis absorbance spectrum changes upon ionization.

Causality: The Beer-Lambert law states that absorbance is proportional to concentration. As pH changes, the relative concentrations of the different ionic species (cation, zwitterion, anion) change, leading to a predictable change in the overall absorbance at specific wavelengths. By monitoring this change, the equilibrium constant (pKa) can be determined.

Step-by-Step Methodology:

  • Wavelength Selection: Record the UV-Vis spectra of the analyte in highly acidic (e.g., pH 1) and highly basic (e.g., pH 10) solutions to identify the wavelengths of maximum absorbance difference (isosbestic points are also noted).

  • Buffer Preparation: Prepare a series of buffer solutions with precisely known pH values spanning the range of interest (e.g., from pH 1 to 10).

  • Sample Measurement: Prepare solutions of the analyte at a constant concentration in each buffer solution. Measure the absorbance of each sample at the pre-determined analytical wavelengths.

  • Data Analysis: Plot absorbance versus pH. The resulting sigmoidal curve(s) can be fitted to the Henderson-Hasselbalch equation. The pH at the inflection point of each transition corresponds to a pKa value.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis SelectWavelength Select Analytical Wavelengths PrepareBuffers Prepare Series of Standard Buffers SelectWavelength->PrepareBuffers MeasureAbs Measure Absorbance in Each Buffer PrepareBuffers->MeasureAbs Plot Plot Absorbance vs. pH MeasureAbs->Plot Fit Fit Data to Sigmoidal Curve Plot->Fit Determine Determine pKa from Inflection Point Fit->Determine

Caption: Workflow for pKa determination via UV-metric titration.

Summary and Implications for Drug Development

The acidity profile of 5-Chloro-2-cyanoisonicotinic acid is characterized by a highly acidic carboxylic acid group (predicted pKa₁ < 2.0) and a significantly acidic pyridinium group (predicted pKa₂ ≈ 1.0 - 2.5). This means that at physiological pH (~7.4), the molecule will exist almost exclusively in its fully deprotonated, anionic form.

Key Implications:

  • Solubility: The anionic form is expected to have high aqueous solubility at neutral and basic pH, which is often favorable for drug formulation.

  • Permeability: As the molecule will be predominantly charged, its passive diffusion across biological membranes (like the gut wall or blood-brain barrier) is likely to be low.

  • Drug-Receptor Interactions: The ionization state dictates the potential for ionic bonding and hydrogen bonding with biological targets. Understanding the pKa is essential for rational drug design.

  • Salt Formation: The compound's acidic nature makes it a prime candidate for forming stable salts with basic counter-ions, a common strategy for improving the physicochemical properties of active pharmaceutical ingredients.

This technical guide provides the theoretical foundation and practical framework for understanding and accurately determining the pKa values of 5-Chloro-2-cyanoisonicotinic acid. Both computational prediction and experimental validation are essential for a complete and reliable characterization of this important synthetic building block.

References

  • Alcázar, J., et al. (2023). Reliable and accurate prediction of basic pKa values in nitrogen compounds. Journal of Cheminformatics, 15(90). [Link][1]

  • Alcázar, J., et al. (2023). Reliable and accurate prediction of basic pKa values in nitrogen compounds: the pKa shift in supramolecular systems as a case study. Journal of Cheminformatics via PMC. [Link][6]

  • Leito, I., et al. On the basicity of conjugated nitrogen heterocycles in different media. FULIR. [Link]

  • Rupp, M. (2011). Predicting the pKa of Small Molecules. Matthias Rupp's personal page. [Link][7]

  • Optibrium. (2017). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium. [Link][10]

  • ResearchGate. (2026). The Calculations of pKa Values of Selected Pyridinium and Its N-oxide Ions in Water and Acetonitrile. ResearchGate. [Link]

  • Johnson, M. A., et al. (2024). Intramolecular Polarization Contributions to the pKa's of Carboxylic Acids Through the Chain Length Dependence of Vibrational Tag-Shifts in Cryogenically Cooled Pyridinium-(CH2)n-COOH (n = 1–7) Cations. The Journal of Physical Chemistry A. [Link][11]

  • Johnson, M. A., et al. Intramolecular Polarization Contributions to the pKa's of Carboxylic Acids Through the Chain Length Dependence of Vibrational. OSTI.GOV. [Link][12]

  • Kromann, J. C., et al. Prediction of pKa values using the PM6 semiempirical method. PeerJ via PMC. [Link][8]

  • Mohamed, S., et al. (2015). Co-crystals and molecular salts of carboxylic acid/ pyridine complexes: can calculated pKa's predict proton transfer. SciSpace. [Link]

  • Tummatorn, J., et al. (2019). Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. The Journal of Physical Chemistry A. [Link][9]

  • Scribd. Isonicotinic Acid pKa Study. Scribd. [Link][2]

  • ResearchGate. Table 1. Influence of solvent composition (H₂O/Me₂SO) on apparent and... ResearchGate. [Link][3]

  • Jensen, J. H. (2016). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ Preprints. [Link]

  • Wavefunction, Inc. Acidities of Carboxylic Acids. Wavefunction, Inc.[Link]

  • Chair of Analytical Chemistry, University of Tartu. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu. [Link]

  • PubChem. 5-Chloronicotinic acid. PubChem. [Link][13]

  • DTIC. (1962). SYNTHESIS AND PROPERTIES OF SOME CYANURIC CHLORIDE DERIVATIVES. Defense Technical Information Center. [Link]

  • Semantic Scholar. Synthesis of 2-Chloronicotinic Acid. Semantic Scholar. [Link]

  • aqion. (2021). pH of Organic Acids and Salts. aqion. [Link]

  • 2012 Book Archive. Appendix C: Dissociation Constants and pKa Values for Acids at 25°C. 2012 Book Archive. [Link][4]

  • University of Texas at Austin. Acid/Base Ionization Constants. gchem. [Link]

  • College of Letters, Arts, and Social Sciences. Table of Acids with Ka and pKa Values. CLAS. [Link][5]

  • Google Patents. (2019). Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method.

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Exploratory

Literature review on 5-substituted-2-cyanoisonicotinic acid derivatives

The following technical guide provides an in-depth review of 5-substituted-2-cyanoisonicotinic acid derivatives , a specialized class of pyridine scaffolds critical in modern medicinal chemistry. Core Scaffold for Next-G...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth review of 5-substituted-2-cyanoisonicotinic acid derivatives , a specialized class of pyridine scaffolds critical in modern medicinal chemistry.

Core Scaffold for Next-Generation Kinase, HIF-PH, and Xanthine Oxidase Inhibitors

Executive Summary

The 5-substituted-2-cyanoisonicotinic acid scaffold (2-cyano-5-substituted-pyridine-4-carboxylic acid) represents a "privileged structure" in drug discovery. Its unique substitution pattern offers three distinct vectors for chemical space exploration:

  • C2-Nitrile (CN): A versatile electrophile for heterocycle formation (e.g., triazoles, tetrazoles) or a hydrogen-bond acceptor in the active site.

  • C4-Carboxylic Acid (COOH): A handle for amide coupling, bioisosteric replacement, or solubility enhancement.

  • C5-Substituent (R): A critical vector for tuning lipophilicity, metabolic stability, and steric fit within hydrophobic pockets.

This guide synthesizes the synthesis, reactivity, and pharmacological applications of this scaffold, designed for researchers optimizing lead compounds for hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibition, xanthine oxidase (XO) inhibition, and kinase modulation.

Chemical Identity & Structural Logic

The core structure is a hexa-substituted pyridine ring. The numbering priority (IUPAC) assigns the nitrogen as position 1. The principal functional group (Carboxylic Acid) determines the suffix, but for pyridine derivatives, fixed numbering is often used.

  • Systematic Name: 5-substituted-2-cyanopyridine-4-carboxylic acid.

  • Core Pharmacophore: The orthogonal arrangement of the electron-withdrawing nitrile (C2) and carboxylic acid (C4) creates an electron-deficient ring system, increasing the acidity of the carboxylic acid and the susceptibility of the ring to nucleophilic attack.

Structural Diagram

The following diagram illustrates the numbering and potential derivatization vectors.

G Pyridine Pyridine Core N1 N (1) Pyridine->N1 C2 C2-CN (Electrophile) Pyridine->C2 Ortho C4 C4-COOH (Linker) Pyridine->C4 Para C5 C5-R (Selectivity) Pyridine->C5 Meta Triazole Triazoles (XO Inhibitors) C2->Triazole Cyclization Amide Amides (Kinase Inhibitors) C4->Amide Coupling Suzuki Aryl/Heteroaryl (HIF-PH) C5->Suzuki Cross-coupling

Figure 1: Structural logic and derivatization vectors of the 5-substituted-2-cyanoisonicotinic acid scaffold.

Synthetic Methodologies

The synthesis of this scaffold is non-trivial due to the need for regioselective functionalization. The two primary routes are the Modified Reissert-Henze Reaction (classic) and Direct C-H Activation (modern).

Route A: The Modified Reissert-Henze Pathway (Canonical)

This is the most robust method for generating 2-cyano-isonicotinic acid derivatives from 3-substituted pyridine precursors.

  • Precursor Synthesis: Start with 3-substituted-4-picoline .

  • Oxidation: Convert the 4-methyl group to a carboxylic acid (KMnO₄ or SeO₂).

  • N-Oxidation: Treat with m-CPBA or H₂O₂/Urea to form the 3-substituted isonicotinic acid N-oxide .

  • Regioselective Cyanation: Reaction with trimethylsilyl cyanide (TMSCN) and an electrophilic activator (e.g., dimethylcarbamoyl chloride or benzoyl chloride).

    • Regioselectivity Rule: The bulky substituent at C3 (relative to N) sterically hinders the C2 position. The nucleophilic cyanide preferentially attacks the less hindered C6 position .

    • Renumbering: The product, initially 6-cyano-3-substituted-4-carboxylic acid, is renumbered as 2-cyano-5-substituted-4-carboxylic acid .

Route B: Halogen-Dance / Metalation Strategy

For 5-halo derivatives (e.g., 5-chloro-2-cyanoisonicotinic acid), a lithiation strategy is often employed.

  • Lithiation: Directed ortho-metalation (DoM) of 2-chloro-isonicotinic acid (protected as ester/amide).

  • Quench: Reaction with an electrophilic source (e.g., NCS for chlorination).

  • Cyanation: Rosenmund-von Braun reaction (CuCN) or Pd-catalyzed cyanation (Zn(CN)₂) on the 2-halo position.

Synthetic Workflow Diagram

Synthesis cluster_mechanism Regioselectivity Control Start 3-Substituted-4-Picoline Step1 Oxidation (KMnO4) Yield: >85% Start->Step1 Inter1 3-Substituted Isonicotinic Acid Step1->Inter1 Step2 N-Oxidation (m-CPBA) Inter1->Step2 Inter2 N-Oxide Intermediate Step2->Inter2 Step3 Reissert-Henze Cyanation (TMSCN, BzCl, DCM) Inter2->Step3 Final 5-Substituted-2-Cyanoisonicotinic Acid Step3->Final

Figure 2: The canonical Reissert-Henze synthesis pathway ensuring regioselective cyanation.

Key Derivatives & Physicochemical Data[1][2][3][4]

The following table summarizes key derivatives found in literature and commercial libraries, useful for SAR (Structure-Activity Relationship) studies.

Derivative (R at C5)CAS NumberMol.[1] WeightLogP (Calc)Key Application
H (Unsubstituted) 161233-97-2148.120.4General building block; Topiroxostat impurity.
5-Chloro 1256833-65-4182.561.1Reactive handle for Suzuki couplings; increased lipophilicity.
5-Methyl 1060810-03-8*162.150.9Steric probe; metabolic stability (blocks oxidation).
5-Phenyl N/A224.212.3Hydrophobic pocket binder; pi-stacking interactions.
5-Hydroxy 22282-72-0**164.12-0.2H-bond donor/acceptor; tautomeric equilibrium (pyridone).

*Note: CAS refers to the methyl ester or closely related acid precursor. **Note: 5-hydroxy derivatives often exist as 2-oxo-1,2-dihydropyridine tautomers.

Pharmacological Applications[4][6]

A. Xanthine Oxidase (XO) Inhibition

The 2-cyanopyridine moiety is a known pharmacophore for XO inhibition. The nitrile group interacts with the molybdenum center of the enzyme or key residues in the solvent channel.

  • Mechanism: The nitrile can form a reversible covalent bond with nucleophilic residues (Cys) or coordinate with the Mo cofactor.

  • Drug Context: While Topiroxostat uses a 2-cyanopyridine-4-triazole scaffold, the 5-substituted-2-cyanoisonicotinic acid serves as a precursor to "5-substituted Topiroxostat analogs," allowing researchers to probe the hydrophobic pocket of the XO active site.

B. HIF-Prolyl Hydroxylase (HIF-PH) Inhibition

HIF-PH inhibitors (e.g., Vadadustat, Roxadustat) typically contain a heteroaromatic core with a carboxylic acid and a chelating group (often OH or N) to bind the active site Iron (Fe²⁺).

  • Bioisosterism: The 2-cyano-isonicotinic acid scaffold mimics the 2-amino-pyridine-3-carboxylic acid or isoquinoline-3-carboxylic acid cores.

  • Design Strategy: The C4-COOH binds the Iron, while the C5-substituent fits into the hydrophobic sub-pocket usually occupied by the phenyl ring of Vadadustat. The C2-CN provides a unique electronic profile, potentially altering the pKa of the chelating acid.

C. Kinase Inhibition (Covalent)

The C2-nitrile is an electrophile capable of reacting with cysteine residues in the ATP-binding pocket of kinases.

  • Reversible Covalent Inhibition: Similar to JAK inhibitors , the nitrile can form a thioimidate adduct with a catalytic cysteine, increasing residence time and potency.

Experimental Protocols

Protocol 1: Synthesis of 5-Chloro-2-cyanoisonicotinic Acid

Adapted from Reissert-Henze methodologies.[2]

  • Reagents: 3-chloroisonicotinic acid N-oxide (1.0 eq), Trimethylsilyl cyanide (TMSCN, 3.0 eq), Benzoyl chloride (BzCl, 1.5 eq), Dichloromethane (DCM, anhydrous).

  • Setup: Flame-dried round-bottom flask under Nitrogen atmosphere.

  • Procedure:

    • Dissolve N-oxide in DCM (0.2 M). Cool to 0°C.

    • Add TMSCN dropwise via syringe.

    • Add BzCl dropwise. The solution typically turns yellow/orange.

    • Stir at room temperature for 12–24 hours. Monitor by TLC/LC-MS.

  • Workup: Quench with sat. NaHCO₃. Extract with DCM (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (MeOH/DCM gradient). The nitrile product is less polar than the N-oxide.

  • Validation:

    • IR: Look for distinct nitrile stretch at ~2230–2240 cm⁻¹.

    • ¹H NMR: Absence of N-oxide protons; shift of aromatic signals.

Protocol 2: Conversion to 1,2,4-Triazole (Topiroxostat Analog)
  • Hydrazide Formation: React the 4-COOH (or ester) with hydrazine hydrate in EtOH (Reflux, 4h).

  • Formylation: React hydrazide with triethyl orthoformate or formic acid.

  • Cyclization: Heat the formyl-hydrazide to close the triazole ring.

  • Result: 2-cyano-5-substituted-4-(1,2,4-triazol-3-yl)pyridine.

References

  • PubChem. 2-Cyanoisonicotinic Acid (CID 2762513). National Library of Medicine. Available at: [Link]

  • Fuji Yakuhin Co., Ltd.Process for the preparation of Topiroxostat and intermediates thereof. WO2016134854A1. Google Patents.
  • Zhang, M., et al. (2023).[3] C3-Cyanation of Pyridines: Constraints on Electrophiles and Determinants of Regioselectivity. Angewandte Chemie International Edition.[3] Available at: [Link]

  • Katritzky, A. R., et al. (2000). Regioselective Oxidation of 3-Substituted Pyridinium Salts.[4] Molecules.[5][1][6][2][3][7][8][9][10][11][12] Available at: [Link]

  • Sakamoto, T., et al. (1985). Site-Selectivity in the Cyanation of 3-Substituted Pyridine 1-Oxides with Trimethylsilanecarbonitrile. Chemical & Pharmaceutical Bulletin.[13] Available at: [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Hydrolysis of the 2-Cyano Group in Chloropyridine Scaffolds

For Researchers, Scientists, and Drug Development Professionals Authoritative Overview The chloropyridine scaffold is a cornerstone in modern medicinal chemistry, with its derivatives playing a pivotal role in the develo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authoritative Overview

The chloropyridine scaffold is a cornerstone in modern medicinal chemistry, with its derivatives playing a pivotal role in the development of numerous therapeutic agents.[1] The 2-cyano-chloropyridine moiety, in particular, is a versatile synthetic intermediate, primarily due to the reactivity of the cyano group. Its hydrolysis to either a carboxylic acid or an amide is a critical transformation, unlocking pathways to a diverse range of biologically active molecules. This document provides a detailed guide to understanding and performing this essential chemical conversion, offering robust protocols for both acid- and base-catalyzed hydrolysis.

Mechanistic Underpinnings: A Dichotomy of Pathways

The choice between acidic and basic conditions for the hydrolysis of 2-cyano-chloropyridines is dictated by the desired final product and the stability of the starting material. Each pathway proceeds through a distinct mechanism, a clear understanding of which is crucial for reaction optimization and troubleshooting.

Acid-Catalyzed Hydrolysis: A Direct Route to Carboxylic Acids

Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen, which significantly enhances the electrophilicity of the nitrile carbon. This activation facilitates the nucleophilic attack of water. The resulting intermediate undergoes tautomerization to an amide, which is then further hydrolyzed under the acidic conditions to the corresponding carboxylic acid and an ammonium salt.[2] This method is typically employed when the carboxylic acid is the desired final product.

AcidCatalyzedHydrolysis Acid-Catalyzed Hydrolysis of 2-Cyano-chloropyridine Start 2-Cyano-chloropyridine Protonation Protonated Nitrile (Enhanced Electrophilicity) Start->Protonation + H⁺ H2O_Attack Nucleophilic Attack by H₂O Protonation->H2O_Attack + H₂O Amide_Intermediate Amide Intermediate H2O_Attack->Amide_Intermediate - H⁺, Tautomerization Acid_Hydrolysis_Amide Hydrolysis of Amide Amide_Intermediate->Acid_Hydrolysis_Amide + H₂O, + H⁺ End_Product Chloropyridine-2-carboxylic Acid Acid_Hydrolysis_Amide->End_Product Byproduct NH₄⁺ Acid_Hydrolysis_Amide->Byproduct

Caption: Pathway for acid-catalyzed nitrile hydrolysis.

Base-Catalyzed Hydrolysis: Accessing Amides and Carboxylic Acids

In contrast, base-catalyzed hydrolysis commences with the nucleophilic attack of a hydroxide ion on the nitrile carbon. The resulting anionic intermediate is protonated by water to form an amide.[3] This amide can be the final product if the reaction conditions are mild. However, with excess base or elevated temperatures, the amide can undergo further hydrolysis to yield a carboxylate salt, which upon acidic workup, gives the carboxylic acid.[4][5] This stepwise nature allows for the selective synthesis of either the amide or the carboxylic acid.

BaseCatalyzedHydrolysis Base-Catalyzed Hydrolysis of 2-Cyano-chloropyridine Start 2-Cyano-chloropyridine OH_Attack Nucleophilic Attack by OH⁻ Start->OH_Attack + OH⁻ Protonation Protonation OH_Attack->Protonation + H₂O Amide_Product Chloropyridine-2-carboxamide Protonation->Amide_Product Further_Hydrolysis Further Hydrolysis (optional) Amide_Product->Further_Hydrolysis + OH⁻, Heat Carboxylate_Salt Carboxylate Salt Further_Hydrolysis->Carboxylate_Salt End_Product Chloropyridine-2-carboxylic Acid Carboxylate_Salt->End_Product + H⁺ Acid_Workup Acidic Workup

Caption: Pathway for base-catalyzed nitrile hydrolysis.

Detailed Experimental Protocols

The following protocols provide a foundation for the hydrolysis of 2-cyano-chloropyridine derivatives. It is imperative to note that optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific substrates.

Protocol 1: Acid-Catalyzed Hydrolysis to Chloropyridine-2-carboxylic Acid

This protocol is tailored for the exhaustive hydrolysis of the nitrile to the corresponding carboxylic acid.

Materials:

  • 2-Cyano-chloropyridine derivative

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Deionized Water

  • Crushed Ice

  • Saturated Sodium Hydroxide (NaOH) solution

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware for reflux, extraction, and filtration

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, cautiously add the 2-cyano-chloropyridine (1.0 eq.).

  • Acid Addition: Under constant stirring, slowly add a pre-cooled mixture of concentrated sulfuric acid and water (typically a 2:1 to 4:1 ratio by volume).

  • Heating: Heat the mixture to reflux (110-130 °C) and maintain this temperature for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, cool the mixture to room temperature and then carefully pour it over a generous amount of crushed ice in a beaker.

  • Precipitation: Adjust the pH of the solution to 2-3 with a saturated NaOH solution, followed by concentrated HCl for fine adjustment. The carboxylic acid product should precipitate out of the solution.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash with cold deionized water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Table 1: Summary of Acid-Catalyzed Hydrolysis Parameters

ParameterRecommended Value/RangeRationale & Notes
Acid Concentration 60-80% H₂SO₄ in waterEnsures complete hydrolysis of the intermediate amide.
Temperature 110-130 °CProvides sufficient energy to overcome the activation barrier.
Reaction Time 2-6 hoursSubstrate-dependent; monitor for completion.
Workup pH 2-3Ensures the carboxylic acid is in its neutral, less soluble form for precipitation.
Expected Yield 75-90%Highly dependent on the specific substrate and reaction scale.
Protocol 2: Base-Catalyzed Hydrolysis to Chloropyridine-2-carboxamide

This protocol is optimized for the selective conversion of the nitrile to the amide, avoiding over-hydrolysis to the carboxylic acid.

Materials:

  • 2-Cyano-chloropyridine derivative

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Deionized Water

  • Standard laboratory glassware for reflux and filtration

Procedure:

  • Reaction Setup: To a round-bottom flask containing the 2-cyano-chloropyridine (1.0 eq.), add ethanol and stir until the starting material is fully dissolved.

  • Base Addition: Add a 10% aqueous solution of NaOH.

  • Heating: Heat the mixture to reflux (90-100 °C) and maintain for 1-2 hours.[6] Monitor the reaction by TLC or LC-MS.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The amide product may precipitate directly from the reaction mixture.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol. Dry the product under vacuum.

Table 2: Summary of Base-Catalyzed Hydrolysis Parameters

ParameterRecommended Value/RangeRationale & Notes
Base NaOH (catalytic to stoichiometric)Controls the extent of hydrolysis; excess can lead to the carboxylic acid.[4]
Solvent Ethanol/Water mixtureProvides good solubility for both the substrate and the base.[6]
Temperature 90-100 °CAccelerates the reaction while minimizing over-hydrolysis.[6]
Reaction Time 1-2 hoursShorter reaction times favor amide formation.[6]
Expected Yield 80-95%Generally high for this transformation.

Workflow Visualization

HydrolysisWorkflow General Workflow for Hydrolysis of 2-Cyano-chloropyridine cluster_input Input cluster_decision Reaction Choice cluster_acid Acidic Pathway cluster_base Basic Pathway Substrate 2-Cyano-chloropyridine Decision Desired Product? Substrate->Decision Acid_Protocol Protocol 1: - H₂SO₄/H₂O - Reflux (110-130°C) Decision->Acid_Protocol Carboxylic Acid Base_Protocol Protocol 2: - NaOH/Ethanol/H₂O - Reflux (90-100°C) Decision->Base_Protocol Amide Acid_Workup Workup: - Quench on ice - pH adjustment (2-3) - Filtration Acid_Protocol->Acid_Workup Acid_Product Chloropyridine-2-carboxylic Acid Acid_Workup->Acid_Product Base_Workup Workup: - Cooling - Filtration Base_Protocol->Base_Workup Base_Product Chloropyridine-2-carboxamide Base_Workup->Base_Product

Caption: Decision workflow for selecting the appropriate hydrolysis protocol.

References

  • Title: Copper(II) ion-promoted direct hydrolysis of 2-cyanopyridine to picolinic acid. Intramolecular catalysis by the coordinated N-.beta.-hydroxyethyl group Source: Inorganic Chemistry - ACS Publications URL: [Link]

  • Title: US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents Source: Google Patents URL
  • Title: CN101602715A - The synthetic method of 2-pyridine carboxylic acid - Google Patents Source: Google Patents URL
  • Title: Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water Source: Request PDF - ResearchGate URL: [Link]

  • Title: Preparation of Cyanopyridines by Direct Cyanation Source: ResearchGate URL: [Link]

  • Title: 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions Source: RSC Publishing URL: [Link]

  • Title: Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps Source: Chemistry Steps URL: [Link]

  • Title: 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions Source: PMC URL: [Link]

  • Title: 21.5. Hydrolysis of nitriles | Organic Chemistry II - Lumen Learning Source: Lumen Learning URL: [Link]

  • Title: Hydrolysis of Amide - Organic Synthesis Source: Organic Synthesis URL: [Link]

  • Title: Making Carboxylic Acids by the Hydrolysis of Nitriles - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]

  • Title: US3542822A - Hydrolysis of nitriles to carboxylic acids - Google Patents Source: Google Patents URL
  • Title: Amide synthesis by oxidation, hydrolysis or rearrangement - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]

  • Title: L. Martínková and A. B. Veselá The biocatalytic hydrolysis of nitriles to carboxylic acids is catalyzed by either a nitrilase Source: Not available URL: Not available
  • Title: 1.4.2 Hydrolysis of Nitriles to Carboxylic Acids | Request PDF Source: ResearchGate URL: [Link]

  • Title: A review: Biological activities of novel cyanopyridine derivatives - PubMed Source: PubMed URL: [Link]

Sources

Application

Application Notes &amp; Protocols: Strategic Amide Coupling of 5-Chloro-2-cyanoisonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive technical overview and detailed experimental protocols for the successful amide coupling of 5-chloro-2-cyanoiso...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview and detailed experimental protocols for the successful amide coupling of 5-chloro-2-cyanoisonicotinic acid. This valuable building block in medicinal chemistry presents unique challenges due to its electron-deficient heterocyclic structure. We will dissect the underlying chemical principles, compare common coupling methodologies, and offer step-by-step protocols to empower researchers to achieve high-yield synthesis of its amide derivatives. The focus is on explaining the causality behind procedural choices, ensuring robust and reproducible outcomes.

Introduction: The Significance and Challenge of 5-Chloro-2-cyanoisonicotinic Acid

5-Chloro-2-cyanoisonicotinic acid is a key intermediate in the synthesis of a wide array of pharmacologically active molecules. The pyridine core, substituted with electron-withdrawing chloro and cyano groups, provides a scaffold for developing inhibitors, receptor antagonists, and other therapeutic agents. The formation of an amide bond is one of the most frequent reactions in drug discovery, allowing for the systematic exploration of a molecule's structure-activity relationship (SAR).[1][2]

However, the very features that make this molecule an attractive synthetic precursor also render its amide coupling non-trivial. The strong electron-withdrawing nature of the chloro, cyano, and ring nitrogen substituents significantly deactivates the carboxylic acid. This electronic deficit reduces the nucleophilicity of the corresponding carboxylate, making its activation and subsequent reaction with an amine kinetically slow and often inefficient with standard protocols.[1][3] Therefore, a carefully considered strategy is paramount to overcome this inherent low reactivity.

Mechanistic Considerations for Coupling Reagent Selection

The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process that requires high temperatures, conditions unsuitable for complex molecules.[4] The solution is to convert the carboxylic acid's hydroxyl group into a better leaving group, a process known as "activation".[3] The choice of activating reagent is the most critical decision in planning the synthesis.

Carbodiimide-Mediated Activation (e.g., EDC)

Carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are workhorses in amide synthesis due to their efficiency and the water-soluble nature of the urea byproduct, which simplifies purification.[4][5] The mechanism involves the initial formation of a highly reactive O-acylisourea intermediate. However, this intermediate is unstable and can rearrange into an unreactive N-acylurea byproduct.[6]

To mitigate this and enhance reaction rates, especially with deactivated acids, an additive such as 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) is essential.[4][7] The additive intercepts the O-acylisourea to form a more stable active ester, which is less prone to side reactions and reacts cleanly with the amine to furnish the desired amide.[4]

EDC_Mechanism RCOOH 5-Cl-2-CN-Isonicotinic Acid O_Acylisourea O-Acylisourea (Reactive Intermediate) RCOOH->O_Acylisourea + EDC EDC EDC EDC->O_Acylisourea Active_Ester Active Ester (More Stable) O_Acylisourea->Active_Ester + HOBt Amide Target Amide O_Acylisourea->Amide + Amine (Slower) Urea EDC-Urea (Byproduct) O_Acylisourea->Urea Side_Product N-Acylurea (Side Product) O_Acylisourea->Side_Product Rearrangement (No HOBt) HOBt HOBt / HOAt (Additive) HOBt->Active_Ester Active_Ester->HOBt Active_Ester->Amide + Amine Amine R'-NH₂ (Amine) Amine->Amide

Caption: EDC/HOBt activation pathway for amide synthesis.

Uronium/Aminium Salt Activation (e.g., HATU)

For challenging substrates like 5-Chloro-2-cyanoisonicotinic acid, uronium/aminium reagents such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are often superior.[2][4] HATU is derived from HOAt, and its mechanism involves the rapid formation of a highly reactive OAt-active ester.[4][8]

The reaction is typically performed in the presence of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), which deprotonates the carboxylic acid.[8] The resulting carboxylate attacks HATU to form the active ester, which then reacts swiftly with the amine.[8] The efficiency of HATU stems from the high reactivity of the OAt-ester, making it the reagent of choice for electronically deficient or sterically hindered partners.[2][4]

HATU_Mechanism RCOOH 5-Cl-2-CN-Isonicotinic Acid Carboxylate Carboxylate Anion RCOOH->Carboxylate + Base Base Base (DIPEA) Base->Carboxylate OAt_Ester OAt-Active Ester (Highly Reactive) Carboxylate->OAt_Ester + HATU HATU HATU HATU->OAt_Ester Amide Target Amide OAt_Ester->Amide + Amine TMU TMU (Byproduct) OAt_Ester->TMU Releases TMU Amine R'-NH₂ (Amine) Amine->Amide

Caption: HATU-mediated activation pathway for amide synthesis.

Acyl Halide Formation

A classic and robust method involves converting the carboxylic acid to its corresponding acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[3][9][10] The resulting acyl chloride is a highly electrophilic species that reacts readily with amines, often in the presence of a base to scavenge the HCl byproduct.[10][11]

This method is very effective but can be limited by the harsh, often acidic conditions required for acyl chloride formation, which may not be compatible with sensitive functional groups elsewhere in the molecule.[3] For a robust substrate like 5-Chloro-2-cyanoisonicotinic acid, this is a viable and powerful strategy.

Comparative Summary of Coupling Strategies

The selection of a coupling strategy is a balance of reactivity, cost, substrate compatibility, and ease of purification.

Method Reagents Pros Cons Best Suited For
Carbodiimide EDC, HOBt, DIPEACost-effective; water-soluble byproducts.[4][5]Can be sluggish for deactivated acids; risk of N-acylurea side product.[6]Routine couplings, scalable synthesis.
Uronium Salt HATU, DIPEAHigh reactivity, fast reaction times, excellent for difficult couplings.[2][4]Higher cost; byproducts can be challenging to remove.Electron-deficient acids, sterically hindered amines, low-racemization needs.
Acyl Halide SOCl₂ or (COCl)₂, BaseHighly effective, drives reaction to completion; low cost.Harsh conditions for formation; limited functional group tolerance.[3]Robust substrates where high reactivity is needed.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: High-Efficiency Coupling using HATU

This is the recommended starting point for coupling 5-Chloro-2-cyanoisonicotinic acid, especially with less nucleophilic or sterically demanding amines.

Protocol_HATU Workflow: HATU-Mediated Coupling Start Dissolve Acid (1.0 eq) & Amine (1.1 eq) in anhydrous DMF Cool Cool solution to 0 °C (Ice Bath) Start->Cool AddBase Add DIPEA (3.0 eq) Stir 5 min Cool->AddBase AddHATU Add HATU (1.2 eq) portion-wise AddBase->AddHATU React Allow to warm to RT Stir for 2-16 h AddHATU->React Monitor Monitor by LC-MS or TLC React->Monitor Workup Aqueous Work-up: 1. Dilute with EtOAc 2. Wash with H₂O & Brine Monitor->Workup Reaction Complete Purify Purify by column chromatography or recrystallization Workup->Purify

Caption: Experimental workflow for HATU coupling.

Materials:

  • 5-Chloro-2-cyanoisonicotinic acid (1.0 eq)

  • Amine (1.0 - 1.2 eq)

  • HATU (1.1 - 1.3 eq)

  • DIPEA (2.5 - 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard work-up and purification reagents

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-Chloro-2-cyanoisonicotinic acid (1.0 eq) and the desired amine (1.1 eq).

  • Dissolve the solids in anhydrous DMF (to make a ~0.1 M solution).

  • Cool the mixture to 0 °C using an ice-water bath.

  • Slowly add DIPEA (3.0 eq) to the stirred solution. Maintain the temperature at 0 °C.

  • After 5 minutes, add HATU (1.2 eq) portion-wise, ensuring the temperature does not rise significantly.

  • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 2-16 hours. Monitor the progress by TLC or LC-MS until the starting acid is consumed.[4]

  • Work-up: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with water (2x) and saturated brine (1x).[6] This helps remove DMF and excess reagents.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or recrystallization to yield the pure amide.

Protocol 2: Cost-Effective Coupling using EDC/HOBt

This protocol is a viable alternative, particularly for more reactive amines and when cost is a primary consideration.

Materials:

  • 5-Chloro-2-cyanoisonicotinic acid (1.0 eq)

  • Amine (1.0 - 1.2 eq)

  • EDC·HCl (1.3 - 1.5 eq)

  • HOBt (1.3 - 1.5 eq)

  • DIPEA or Triethylamine (TEA) (2.5 - 3.0 eq)

  • Anhydrous DMF or DCM

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 5-Chloro-2-cyanoisonicotinic acid (1.0 eq), HOBt (1.3 eq), and the amine (1.1 eq).

  • Dissolve the components in anhydrous DMF or DCM (~0.1 M).

  • Cool the mixture to 0 °C in an ice-water bath.

  • Add DIPEA (3.0 eq) dropwise.

  • Add EDC·HCl (1.3 eq) in one portion. A transient thickening of the mixture may be observed.

  • Remove the ice bath and allow the reaction to stir at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.[12]

  • Work-up: If using DCM, wash the reaction mixture sequentially with 5% aq. HCl (to remove base), saturated aq. NaHCO₃ (to remove HOBt and unreacted acid), and brine. If using DMF, perform an extractive work-up as described in Protocol 1.[6]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude material by flash column chromatography or recrystallization.

Protocol 3: Acyl Chloride-Mediated Coupling

This robust protocol is suitable when functional group compatibility is not a concern.

Stage 1: Formation of 5-Chloro-2-cyanoisonicotinoyl chloride

  • In a fume hood, place 5-Chloro-2-cyanoisonicotinic acid (1.0 eq) in a round-bottom flask equipped with a reflux condenser.

  • Carefully add thionyl chloride (SOCl₂) (5-10 eq). A catalytic drop of DMF can accelerate the reaction.

  • Heat the mixture to reflux (approx. 80 °C) for 1-3 hours, until gas evolution (HCl, SO₂) ceases and a clear solution is formed.[10]

  • Allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure (rotary evaporator). This step must be done carefully. The resulting acyl chloride is often a solid or oil and is highly moisture-sensitive. It is typically used immediately without further purification.[10]

Stage 2: Amide Formation

  • Dissolve the crude acyl chloride (1.0 eq) in anhydrous DCM or THF.

  • In a separate flask, dissolve the amine (1.1 eq) and a non-nucleophilic base like triethylamine (TEA) or DIPEA (1.5 eq) in the same anhydrous solvent.

  • Cool the amine solution to 0 °C.

  • Slowly add the acyl chloride solution to the stirred amine solution dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor by TLC or LC-MS.

  • Work-up: Filter the reaction mixture to remove the amine hydrochloride salt precipitate. Wash the filtrate with 1M HCl, water, and brine.[10]

  • Dry the organic phase over Na₂SO₄, filter, and evaporate the solvent to yield the crude amide.

  • Purification: Purify as needed by column chromatography or recrystallization.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Conversion Insufficiently active coupling reagent; poor quality solvent/reagents (wet); amine is a salt.Switch to a more powerful reagent (EDC → HATU). Ensure all reagents and solvents are anhydrous. Add an extra equivalent of base if the amine is an HCl or TFA salt.
Messy Reaction (TLC/LCMS) Side reaction (e.g., N-acylurea formation); degradation of starting material or product.For EDC, ensure HOBt is used. Lower the reaction temperature. Check the stability of the amine under basic conditions.
Difficulty Removing Byproducts Urea (from EDC) or TMU (from HATU) is co-eluting with the product.For EDC, perform acidic and basic aqueous washes to remove byproducts.[6] For HATU, extensive washing with water or 5% LiCl (aq) can help remove TMU and residual DMF.[6]
Epimerization (if chiral amine) Base is too strong or reaction time is too long.Use DIPEA instead of TEA. For HATU, the HOAt component inherently suppresses racemization compared to HOBt.[13] Minimize reaction time once the starting material is consumed.

References

  • Amine to Amide Mechanism - H
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
  • Application Notes and Protocols for Amide Bond Formation using EDC and H
  • 2-Cyanoisonicotinamide Conjugation: A Facile Approach to Generate Potent Peptide Inhibitors of the Zika Virus Protease. PMC.
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides.
  • Amine to Amide (EDC + HOBt). Common Organic Chemistry.
  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases.
  • Process optimization for acid-amine coupling. Current Chemistry Letters.
  • Amide Synthesis. Fisher Scientific.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Application Notes and Protocols for the Synthesis of Amides using 5-Bromo-6-chloronicotinoyl chloride. Benchchem.
  • EDC-HOBt Amide coupling workup help. Reddit.
  • Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM. University of Huddersfield Research Portal.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
  • Coupling Reagents. Aapptec Peptides.

Sources

Method

Application Note: Optimization of Esterification Yield for 5-Chloro-2-cyanoisonicotinic acid

Abstract This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on optimizing the esterification of 5-Chloro-2-cyanoisonicotinic acid. The synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on optimizing the esterification of 5-Chloro-2-cyanoisonicotinic acid. The synthesis of its corresponding esters, particularly the methyl ester, is a critical step in the development of various pharmaceutical intermediates. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles and causality behind experimental choices. We present and compare three robust protocols: classic Fischer-Speier Esterification, a high-reactivity method using thionyl chloride, and a mild condition Steglich Esterification. Each protocol is detailed with step-by-step instructions, reaction monitoring techniques, and product characterization. A comparative analysis and troubleshooting guide are included to empower scientists to maximize yield and purity.

Theoretical Considerations for Optimization

The successful esterification of 5-Chloro-2-cyanoisonicotinic acid hinges on understanding its unique chemical properties and the key parameters that govern reaction kinetics and equilibrium.

1.1 Substrate Reactivity 5-Chloro-2-cyanoisonicotinic acid is a pyridine derivative with three key functional groups: a carboxylic acid, a chloro group, and a cyano group. The electron-withdrawing nature of the pyridine ring, compounded by the chloro and cyano substituents, increases the acidity of the carboxylic acid proton but can deactivate the carbonyl carbon towards nucleophilic attack compared to a simple benzoic acid. This electronic effect is a crucial consideration when selecting a catalyst and reaction conditions.

1.2 Overview of Esterification Mechanisms Esterification is fundamentally a reversible reaction between a carboxylic acid and an alcohol to form an ester and water.[1] To achieve high yields, the equilibrium must be shifted towards the products. This is typically accomplished by using a large excess of the alcohol or by actively removing water as it is formed.[1][2]

  • Acid-Catalyzed (Fischer-Speier): This mechanism involves protonation of the carbonyl oxygen by a strong acid catalyst (e.g., H₂SO₄), which activates the carbonyl carbon for nucleophilic attack by the alcohol.[1][3][4]

  • Acyl Chloride Intermediate: This method involves converting the carboxylic acid to a highly reactive acyl chloride using a reagent like thionyl chloride (SOCl₂).[5] The acyl chloride then readily reacts with the alcohol, even without a catalyst, to form the ester. This reaction is irreversible due to the formation of gaseous byproducts (SO₂ and HCl).[5][6]

  • Carbodiimide-Mediated (Steglich): This method uses a coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid, forming a highly reactive O-acylisourea intermediate.[7][8] A catalyst, typically 4-Dimethylaminopyridine (DMAP), accelerates the reaction by forming an even more reactive acyl-pyridinium species, which is then attacked by the alcohol.[8][9] This method is performed under mild, neutral conditions.[9]

1.3 Key Parameters for Optimization Regardless of the chosen method, the following parameters are critical for maximizing ester yield:

  • Catalyst: For Fischer esterification, strong protic acids like sulfuric acid are effective.[10] The amount of catalyst must be optimized; too little results in slow reaction rates, while too much can lead to side reactions or decomposition.[11]

  • Temperature: Increasing the reaction temperature generally increases the reaction rate.[11][12] However, excessively high temperatures can cause decomposition of the starting material or product.[2] A typical range for refluxing methanol is 60-70°C.[12][13]

  • Reactant Ratio: Using the alcohol as the solvent ensures a large molar excess, which helps drive the equilibrium towards the product side.[2][10]

  • Water Removal: In Fischer esterification, the removal of water is crucial. This can be achieved by using a Dean-Stark apparatus with an azeotroping solvent like toluene or by adding a dehydrating agent.[2][14] For methods using thionyl chloride, the reaction is driven by the irreversible formation of gaseous byproducts.[6]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of methyl 5-chloro-2-cyanoisonicotinate. Safety glasses, lab coats, and gloves are mandatory for all procedures. All operations involving thionyl chloride must be performed in a certified chemical fume hood.

2.1 Protocol A: Fischer-Speier Esterification (Acid-Catalyzed)

This protocol is a cost-effective, classic approach suitable for large-scale synthesis.

  • Reagents & Equipment:

    • 5-Chloro-2-cyanoisonicotinic acid

    • Methanol (Anhydrous)

    • Sulfuric Acid (Concentrated, 98%)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Ethyl Acetate

    • Brine (Saturated NaCl solution)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, separatory funnel.

  • Procedure:

    • To a round-bottom flask, add 5-Chloro-2-cyanoisonicotinic acid (1.0 eq).

    • Add anhydrous methanol (serving as both reactant and solvent, approx. 10-20 mL per gram of acid).

    • Cool the mixture in an ice bath (0°C).

    • Slowly and carefully add concentrated sulfuric acid (0.2-0.5 eq) dropwise with stirring.

    • Remove the ice bath and heat the mixture to reflux (approx. 65-70°C).

    • Monitor the reaction for 4-8 hours using TLC (See Section 3.1).

    • Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

    • Carefully dilute the residue with cold water and neutralize to pH ~7-8 with saturated sodium bicarbonate solution. Caution: CO₂ evolution will occur.[2]

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.[15]

    • Purify the crude product via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization if necessary.

2.2 Protocol B: Thionyl Chloride (SOCl₂) Mediated Esterification

This method is highly efficient and often provides high yields in shorter reaction times by proceeding through a reactive acyl chloride intermediate.[16]

  • Reagents & Equipment:

    • 5-Chloro-2-cyanoisonicotinic acid

    • Thionyl Chloride (SOCl₂)

    • Methanol (Anhydrous)

    • All equipment from Protocol A. Note: All glassware must be thoroughly dried.

  • Procedure:

    • In a fume hood, suspend 5-Chloro-2-cyanoisonicotinic acid (1.0 eq) in anhydrous methanol (10-15 mL per gram of acid) in a round-bottom flask.

    • Cool the suspension to 0°C in an ice bath.

    • Add thionyl chloride (2.0 eq) dropwise to the stirred suspension over 30-60 minutes.[17] A lively evolution of gas (SO₂ and HCl) will be observed.

    • After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 70°C) for 2-4 hours.[13]

    • Monitor the reaction via TLC (See Section 3.1).

    • Upon completion, cool the mixture to room temperature and carefully concentrate under reduced pressure to remove excess methanol and SOCl₂.

    • The resulting residue is the hydrochloride salt of the methyl ester. For workup, carefully add ice water and neutralize with saturated sodium bicarbonate solution to pH ~7-8.

    • Extract with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.[17]

    • Purify as described in Protocol A.

2.3 Protocol C: Steglich Esterification (DCC/DMAP Coupling)

This protocol is ideal for acid-sensitive substrates or when milder reaction conditions are required.[8] It avoids the use of strong acids or high temperatures.

  • Reagents & Equipment:

    • 5-Chloro-2-cyanoisonicotinic acid

    • Methanol (Anhydrous)

    • N,N'-Dicyclohexylcarbodiimide (DCC)

    • 4-Dimethylaminopyridine (DMAP)

    • Dichloromethane (DCM, Anhydrous)

    • 0.5 N Hydrochloric Acid (HCl)

    • All equipment from Protocol A, plus a fritted glass funnel.

  • Procedure:

    • Dissolve 5-Chloro-2-cyanoisonicotinic acid (1.0 eq) in anhydrous DCM (15-25 mL per gram of acid) in a round-bottom flask.

    • Add anhydrous methanol (1.5-3.0 eq) and a catalytic amount of DMAP (0.1 eq).

    • Cool the solution to 0°C in an ice bath.

    • Add a solution of DCC (1.1 eq) in a small amount of anhydrous DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will begin to form.[9]

    • Remove the ice bath and stir the reaction mixture at room temperature for 3-6 hours.

    • Monitor the reaction via TLC (See Section 3.1).

    • Once complete, filter the reaction mixture through a fritted funnel to remove the precipitated DCU.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 N HCl, saturated sodium bicarbonate solution, and brine.[18]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify as described in Protocol A.

Reaction Monitoring and Product Characterization

3.1 Thin-Layer Chromatography (TLC)

  • Mobile Phase: A starting point is a 7:3 mixture of Hexane:Ethyl Acetate. Adjust polarity as needed.

  • Visualization: Use a UV lamp (254 nm) to visualize the spots. The starting carboxylic acid is typically more polar (lower Rf) than the product ester (higher Rf).

3.2 High-Performance Liquid Chromatography (HPLC) For quantitative analysis of reaction conversion and product purity, a reverse-phase HPLC method is recommended.

  • Column: C18 column (e.g., 250 x 4.6 mm).[19]

  • Mobile Phase: A gradient elution is often effective. For example, start with a mixture of water (with 0.1% formic acid) and acetonitrile (e.g., 90:10) and gradually increase the acetonitrile concentration.[20]

  • Detector: UV detector set at an appropriate wavelength (e.g., 254 nm or 270 nm) based on the UV absorbance spectrum of the analyte.[20]

3.3 Product Confirmation The identity and purity of the final product, methyl 5-chloro-2-cyanoisonicotinate, should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Comparative Analysis and Troubleshooting

ParameterProtocol A: Fischer-SpeierProtocol B: Thionyl ChlorideProtocol C: Steglich
Conditions Acidic, Reflux (65-70°C)Acidic (in situ), Reflux (70°C)Neutral, Room Temp
Reaction Time 4 - 8 hours2 - 4 hours3 - 6 hours
Reagents H₂SO₄, excess MeOHSOCl₂, MeOHDCC, DMAP, MeOH
Workup Neutralization, ExtractionNeutralization, ExtractionFiltration, Extraction
Byproducts WaterSO₂, HCl, NaClDicyclohexylurea (DCU)
Advantages Low cost, scalableHigh yield, fast, irreversibleVery mild conditions
Disadvantages Reversible, requires heatHarsh reagent (SOCl₂), corrosiveExpensive reagents, DCU removal

Troubleshooting Guide:

IssuePossible Cause(s)Suggested Solution(s)
Low or No Reaction 1. Inactive catalyst. 2. Water in reagents/glassware. 3. Insufficient temperature.1. Use fresh H₂SO₄ or SOCl₂. 2. Use anhydrous solvents and oven-dried glassware. 3. Ensure proper reflux temperature is reached.
Incomplete Reaction 1. Insufficient reaction time. 2. Equilibrium reached (Fischer).1. Extend reaction time and monitor by TLC/HPLC. 2. Use a larger excess of alcohol or employ a Dean-Stark trap to remove water.
Formation of Side Products 1. Temperature too high. 2. N-acylurea formation (Steglich).1. Reduce reaction temperature.[2] 2. Ensure DMAP is present; it minimizes this side reaction.[8]
Difficult Purification 1. Incomplete removal of DCU (Steglich). 2. Emulsion during workup.1. Chill the reaction mixture before filtration to maximize DCU precipitation. 2. Add more brine during the wash steps to break the emulsion.

Visualization of Workflow and Mechanism

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Acid & Alcohol B Add Catalyst / Reagent (H2SO4, SOCl2, or DCC/DMAP) A->B C Heat to Reflux / Stir at RT B->C D Monitor by TLC/HPLC C->D E Quench / Neutralize D->E F Aqueous Extraction E->F G Dry & Concentrate F->G H Purify (Chromatography) G->H I Characterize Product (NMR, MS) H->I

Caption: General experimental workflow for esterification.

Fischer Esterification Mechanism Diagram

G RCOOH R-COOH Protonated_Acid R-C(=O+H)OH RCOOH->Protonated_Acid + H+ H_plus H+ Protonated_Acid->RCOOH - H+ Tetrahedral_Int2 R-C(OH)2-O+HR' Protonated_Acid->Tetrahedral_Int2 + R'-OH ROH R'-OH Tetrahedral_Int1 R-C(OH)(O+H2)-OR' Tetrahedral_Int1->Tetrahedral_Int2 Ester_H2O Ester + H2O Tetrahedral_Int1->Ester_H2O - H2O - H+ Tetrahedral_Int2->Protonated_Acid - R'-OH Tetrahedral_Int2->Tetrahedral_Int1 Proton Transfer

Caption: Simplified mechanism of Fischer-Speier esterification.

Safety Precautions

  • Sulfuric Acid: Highly corrosive. Handle with extreme care, adding it slowly to solutions to avoid splashing and exothermic reactions.

  • Thionyl Chloride: Toxic, corrosive, and reacts violently with water. Always handle in a well-ventilated fume hood.

  • DCC: An allergen and irritant. Avoid skin contact.

  • Solvents: Dichloromethane, ethyl acetate, and methanol are flammable and volatile. Avoid open flames and ensure adequate ventilation.

References

  • The Optimization of the Esterification Reaction in Biodiesel Production from Trap Grease. (2012). International Journal of Renewable Energy Research. [Link]

  • Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables. (2019). ResearchGate. [Link]

  • Optimization of Esterification of Dicarboxylic Acids and 2- Ethyl-1-hexanol. (2018). AIP Conference Proceedings. [Link]

  • Optimization for esterification of saturated palm fatty acid distillate by D-optimal design response surface methodology for biolubricant production. (2021). Arabian Journal of Chemistry. [Link]

  • Kinetics of Esterification of Palmitic acid with Ethanol- Optimization Using Statistical Design of Experiments. (2014). International Journal of Engineering Research & Technology. [Link]

  • Synthesis of Esters. (n.d.). NPTEL Archive. [Link]

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. (2021). Green Chemistry. [Link]

  • Fischer Esterification Explained. (n.d.). *Pearson+. [Link]

  • Steglich Esterification. (n.d.). Organic Chemistry Portal. [Link]

  • Esterification of Carboxylic Acids. (n.d.). Organic Syntheses. [Link]

  • Esterification of pyridine carboxylic acids. (1956).
  • Amides from Carboxylic Acids-DCC and EDC Coupling. (2025). Chemistry Steps. [Link]

  • Chemistry in a Bottle: Ester Formation in Acidified Mobile-Phase Solvents. (2022). LCGC North America. [Link]

  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. (2025). MDPI. [Link]

  • Fischer Esterification. (2022). Master Organic Chemistry. [Link]

  • HPLC analysis of fatty acids. (n.d.). Cyberlipid. [Link]

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Organic Syntheses. [Link]

  • Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH). (n.d.). Synthetic Page. [Link]

  • Analytical Methods. (n.d.). RSC Publishing. [Link]

  • SOCl2 Reaction with Carboxylic Acids. (2020). Chemistry Steps. [Link]

  • How to Quickly Establish Robust HPLC Analytical Methods: A 5-Step Expert Guide. (2025). Chromatography Mound. [Link]

  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011). Master Organic Chemistry. [Link]

  • A New Process for the Synthesis of 5-Chloro-2-Carboxylic Acid Methyl Ester-3-Methylaminosulfonylthiophene. (2008).
  • A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. (2001). Molecules. [Link]

  • Acid to Ester - Common Conditions. (n.d.). Synthetic Page. [Link]

  • Any procedure for the esterification of isonicotinic acid?. (2017). ResearchGate. [Link]

  • Ester synthesis by esterification. (n.d.). Organic Chemistry Portal. [Link]

  • Methyl cyclopropyl ketone. (n.d.). Organic Syntheses. [Link]

  • Carboxylic Acid to Acid Chloride (SOCl2). (n.d.). OrgoSolver. [Link]

  • Methyl Esters. (n.d.). Organic Chemistry Portal. [Link]

  • A Convenient Synthesis of Amino Acid Methyl Esters. (2005). Molecules. [Link]

  • Carboxylic acids react with thionyl Chloride (SOCl2) to form acid chlorides. (2020). Al-Mawdoo3. [Link]

  • Methyl 5-chloro-2-nitrobenzoate. (2011). Acta Crystallographica Section E: Crystallographic Communications. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yields in 5-Chloro-2-cyanoisonicotinic acid amidation

Welcome to the technical support center for the amidation of 5-Chloro-2-cyanoisonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and ans...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the amidation of 5-Chloro-2-cyanoisonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to this specific amide bond formation. The insights provided herein are based on established chemical principles and practical laboratory experience to help you achieve higher yields and purity in your reactions.

Troubleshooting Guide: Overcoming Low Yields

Low yields in the amidation of 5-Chloro-2-cyanoisonicotinic acid can be a significant hurdle. This section provides a systematic approach to identifying and resolving the root causes of this issue.

Issue 1: Incomplete or Stalled Reaction

Q: My reaction appears to have stalled, and I'm observing a significant amount of unreacted starting material. What are the likely causes and how can I fix this?

A: An incomplete or stalled reaction is often due to insufficient activation of the carboxylic acid, improper reaction conditions, or reagent degradation.

Potential Causes & Solutions:

  • Inadequate Carboxylic Acid Activation: The direct reaction between a carboxylic acid and an amine is often slow and inefficient due to the formation of a non-reactive ammonium carboxylate salt.[1][2] To overcome this, the carboxylic acid must be activated.

    • Solution 1: Convert to an Acyl Chloride. A common and effective method is to convert the carboxylic acid to the more reactive acyl chloride.[2][3] This is typically achieved by reacting the carboxylic acid with an excess of a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[2][3][4] The resulting acyl chloride is then reacted with the amine.

    • Solution 2: Use a Coupling Reagent. Peptide coupling reagents are designed to facilitate amide bond formation by activating the carboxylic acid in situ.[2][5] Common examples include carbodiimides like DCC, DIC, and EDC, as well as phosphonium or uronium salts like PyBOP and HATU.[2][5][6] These reagents form highly reactive intermediates that readily react with the amine.[2]

  • Suboptimal Reaction Temperature: Amidation reactions can be sensitive to temperature.

    • Solution: If using an acyl chloride, the reaction with the amine is often performed at 0°C to room temperature.[2] For reactions with coupling reagents, the temperature may need to be optimized, with some protocols suggesting room temperature or even gentle heating.[2]

  • Degradation of Reagents: Moisture can hydrolyze activating agents and acyl chlorides, reducing their effectiveness. Amines can also degrade over time.

    • Solution: Ensure all reagents are of high purity and handled under anhydrous conditions. Use freshly opened or properly stored solvents and reagents.

Issue 2: Formation of Significant Byproducts

Q: I'm observing multiple spots on my TLC plate, and my final product is difficult to purify. What are the common side reactions, and how can I minimize them?

A: Side reactions can significantly reduce your yield and complicate purification. The electron-withdrawing nature of the chloro and cyano groups on the pyridine ring can influence reactivity.

Potential Side Reactions & Mitigation Strategies:

  • Hydrolysis of Activated Intermediates: The activated carboxylic acid (e.g., acyl chloride or O-acylisourea) is susceptible to hydrolysis by any water present in the reaction mixture, which will regenerate the starting carboxylic acid.

    • Mitigation: Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction at the Cyano Group: While less common under standard amidation conditions, the cyano group could potentially undergo hydrolysis or other transformations, especially under harsh basic or acidic conditions.

    • Mitigation: Maintain mild reaction conditions. If using a strong base, ensure it is added slowly and at a controlled temperature.

  • Nucleophilic Aromatic Substitution (SNAr): The chloro-substituent on the pyridine ring is susceptible to nucleophilic attack, especially by the amine reactant. This is more likely at elevated temperatures or with highly nucleophilic amines.[7]

    • Mitigation: Control the reaction temperature, keeping it as low as feasible while still allowing for a reasonable reaction rate. Consider using a less nucleophilic base if an external base is required.

Experimental Workflow: Troubleshooting Logic

Troubleshooting_Workflow Start Low Yield Observed Check_Activation Is Carboxylic Acid Activation Complete? Start->Check_Activation Check_Conditions Are Reaction Conditions Optimal? Check_Activation->Check_Conditions Yes Solution_Activation Improve Activation: - Use SOCl₂/Oxalyl Chloride - Use Coupling Reagents (HATU, PyBOP) Check_Activation->Solution_Activation No Check_Side_Reactions Are Side Products Observed? Check_Conditions->Check_Side_Reactions Yes Solution_Conditions Optimize Conditions: - Adjust Temperature - Use Anhydrous Solvents - Check Reagent Purity Check_Conditions->Solution_Conditions No Solution_Side_Reactions Minimize Side Reactions: - Control Temperature - Use Inert Atmosphere - Choose Base Carefully Check_Side_Reactions->Solution_Side_Reactions Yes End Improved Yield Check_Side_Reactions->End No Solution_Activation->Check_Conditions Solution_Conditions->Check_Side_Reactions Solution_Side_Reactions->End

Caption: Troubleshooting workflow for low yields.

Frequently Asked Questions (FAQs)

Q1: What is the best method to activate 5-Chloro-2-cyanoisonicotinic acid for amidation?

A1: The choice of activation method depends on the specific amine being used and the desired reaction scale.

  • For robust, primary and secondary amines: Conversion to the acyl chloride using thionyl chloride or oxalyl chloride is a cost-effective and efficient method.[2][3][8]

  • For sensitive or sterically hindered amines: Peptide coupling reagents like HATU, HBTU, or PyBOP are often preferred as they operate under milder conditions and can provide higher yields with challenging substrates.[2][6]

Q2: What role does the base play in this amidation reaction?

A2: A base is crucial for neutralizing the acidic byproduct generated during the reaction.[2]

  • When using an acyl chloride: A non-nucleophilic tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically added to scavenge the HCl produced.[2]

  • When using coupling reagents: A base is also required to facilitate the reaction.[2] For example, DIPEA is commonly used with HATU and HBTU.[2]

Q3: Which solvents are recommended for this reaction?

A3: The choice of solvent is critical for reaction success.

  • Aprotic solvents are generally preferred to avoid reaction with the activated intermediates.[2]

  • Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are commonly used solvents for amidation reactions.[6][9]

  • Toluene can also be an effective solvent, especially for reactions that require heating.[10]

  • It is essential to use anhydrous solvents to prevent hydrolysis of the activated species.[2]

Q4: How can I effectively purify the final amide product?

A4: Purification strategies will depend on the physical properties of your product.

  • Filtration: If the amine hydrochloride salt precipitates, it can often be removed by filtration.[3]

  • Aqueous Workup: The reaction mixture can be washed with a dilute acid (e.g., HCl) to remove excess amine and base, followed by a wash with a base (e.g., NaHCO₃) to remove any unreacted carboxylic acid.[11]

  • Chromatography: Column chromatography on silica gel is a common method for purifying the final product from any remaining impurities. The choice of eluent will depend on the polarity of the amide.

  • Recrystallization: If the product is a solid, recrystallization can be an effective final purification step.

General Amidation Protocol using Acyl Chloride

This protocol provides a general guideline. Optimization may be required for specific substrates.

Step 1: Formation of the Acyl Chloride

  • In a dry round-bottom flask under an inert atmosphere, suspend 5-Chloro-2-cyanoisonicotinic acid (1.0 eq) in an excess of thionyl chloride (5-10 eq).[3]

  • Optionally, a catalytic amount of DMF can be added.

  • Heat the mixture to reflux (around 80°C) for 1-2 hours, or until the solid has dissolved and gas evolution ceases.[3]

  • Allow the mixture to cool to room temperature and remove the excess thionyl chloride under reduced pressure. The crude acyl chloride is typically used directly in the next step.[3]

Step 2: Amide Formation

  • Dissolve the amine (1.0-1.2 eq) and a non-nucleophilic base such as triethylamine (1.5-2.0 eq) in an anhydrous aprotic solvent (e.g., DCM or THF) in a separate flask, and cool the solution to 0°C in an ice bath.

  • Dissolve the crude acyl chloride from Step 1 in a minimal amount of the same anhydrous solvent.

  • Slowly add the acyl chloride solution dropwise to the cooled amine solution with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for an additional 1-16 hours, monitoring the reaction progress by TLC.[2]

  • Upon completion, proceed with the appropriate workup and purification as described in the FAQ section.

Reaction Mechanism Overview

Amidation_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid 5-Chloro-2-cyanoisonicotinic acid Activated_Intermediate Acyl Chloride or Activated Ester Carboxylic_Acid->Activated_Intermediate + Activating Agent Activating_Agent SOCl₂ or Coupling Reagent Amine Primary or Secondary Amine Tetrahedral_Intermediate Tetrahedral Intermediate Activated_Intermediate->Tetrahedral_Intermediate + Amine Amide_Product 5-Chloro-2-cyanoisonicotinic acid amide Tetrahedral_Intermediate->Amide_Product Collapse

Caption: General mechanism for amidation.

Reagent Stoichiometry and Conditions
Reagent/ConditionAcyl Chloride MethodCoupling Reagent Method (e.g., HATU)
Carboxylic Acid 1.0 eq1.0 eq
Chlorinating Agent 5-10 eq (e.g., SOCl₂)N/A
Amine 1.0 - 1.2 eq1.1 - 1.5 eq
Coupling Reagent N/A1.1 - 1.5 eq
Base 1.5 - 2.0 eq (e.g., TEA, DIPEA)2.0 - 3.0 eq (e.g., DIPEA)
Solvent Anhydrous DCM, THF, TolueneAnhydrous DMF, DCM
Temperature 0°C to RT0°C to RT
Reaction Time 1 - 16 hours1 - 12 hours

References

  • Chemistry LibreTexts. (2023, January 22). Making Amides from Carboxylic Acids. [Link]

  • Pulle, J. S., et al. (2020). SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. Indo American Journal of Pharmaceutical Research, 10(01), 599-604. [Link]

  • MDPI. (2023, February 22). Direct Amidations of Carboxylic Acids with Amines. Encyclopedia. [Link]

  • Royal Society of Chemistry. (n.d.). Amide bond formation: beyond the dilemma between activation and racemisation. [Link]

  • Royal Society of Chemistry. (n.d.). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). Challenges and Breakthroughs in Selective Amide Activation. PMC. [Link]

  • ResearchGate. (n.d.). A General and Efficient 2-Amination of Pyridines and Quinolines. [Link]

  • Royal Society of Chemistry. (n.d.). Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization. RSC Advances. [Link]

  • Organic Syntheses. (n.d.). SYNTHESIS OF 2-ARYLINDOLE-4-CARBOXYLIC AMIDES: [2-(4-FLUOROPHENYL)-1H-INDOL-4-YL]-1-PYRROLIDINYLMETHANONE. [Link]

  • ResearchGate. (2025, August 6). Lewis Acid Activation of Pyridines for Nucleophilic Aromatic Substitution and Conjugate Addition. [Link]

  • ResearchGate. (2025, August 7). Microwave-Assisted Solvent Free Amination of Halo(pyridine or pyrimidine) Without Transition Metal Catalyst. [Link]

  • National Center for Biotechnology Information. (n.d.). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. PMC. [Link]

  • National Center for Biotechnology Information. (2025, October 13). Synthesis and meta-Amination of Pyridines via Multicomponent Cascade Reaction. PMC. [Link]

  • MDPI. (2024, January 4). Borane-Pyridine: An Efficient Catalyst for Direct Amidation. [Link]

  • American Chemical Society. (2007, July 31). Direct Synthesis of Pyridine Derivatives. Journal of the American Chemical Society. [Link]

  • Catalytic Amidation. (n.d.). Catalytic Amidation Methods. [Link]

  • Pascal and Francis Bibliographic Databases. (n.d.). Solvent effect on the relative nucleofugalities of pyridines and chloride ion from a tetrahedral intermediate. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]

  • MDPI. (2022, December 29). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. [Link]

  • UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation. [Link]

  • Royal Society of Chemistry. (n.d.). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances. [Link]

  • National Center for Biotechnology Information. (2023, March 21). Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization. PMC. [Link]

  • ResearchGate. (2023, March 6). Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amena. [Link]

  • JYX: JYU. (2022, July 15). Base-promoted direct amidation of esters: beyond the current scope and practical applications. [Link]

  • OUCI. (n.d.). Sustainable Amidation Reactions – Recent Advances. [Link]

  • MDPI. (2020, February 26). Solvent-Free Iron(III) Chloride-Catalyzed Direct Amidation of Esters. [Link]

  • CORE. (n.d.). Catalytic Approaches to the Synthesis of Amide Bonds. [Link]

  • Beilstein Journal of Organic Chemistry. (2025, August 20). Influence of the cation in hypophosphite-mediated catalyst-free reductive amination. [Link]

  • YouTube. (2023, September 24). Amidation Reaction. [Link]

Sources

Optimization

Technical Guide: Stability &amp; Handling of 5-Chloro-2-cyanoisonicotinic Acid in Basic Media

Topic: Stability of 5-Chloro-2-cyanoisonicotinic acid under basic conditions Role: Senior Application Scientist Audience: Researchers, Scientists, Drug Development Professionals Executive Summary 5-Chloro-2-cyanoisonicot...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability of 5-Chloro-2-cyanoisonicotinic acid under basic conditions Role: Senior Application Scientist Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

5-Chloro-2-cyanoisonicotinic acid presents a unique stability profile due to the competing electronic effects of its three functional groups on the pyridine ring. In basic media (pH > 8), the primary degradation pathway is the hydrolysis of the C2-nitrile , not the displacement of the C5-chloride.

While the electron-deficient pyridine ring theoretically activates the chloride towards Nucleophilic Aromatic Substitution (


), the rapid formation of the C4-carboxylate anion (

) under basic conditions creates an electrostatic shield that significantly retards

at the C5 position. Therefore, users observing degradation should prioritize monitoring for amide (+18 Da) or di-acid (+19 Da) impurities rather than dechlorination products.

Part 1: The Stability Matrix (The "Why")

To troubleshoot effectively, one must understand the electronic forces at play. This molecule is not a static entity; its reactivity changes instantly upon deprotonation.

The Dominant Pathway: Nitrile Hydrolysis (C2 Position)

The nitrile group at position 2 is ortho to the pyridine nitrogen. This is a highly activated position. The ring nitrogen withdraws electron density via induction (


) and resonance (

), making the nitrile carbon highly electrophilic.
  • Mechanism: Hydroxide ions (

    
    ) attack the nitrile carbon rapidly, forming an imidate intermediate which tautomerizes to the primary amide (5-chloro-2-carbamoylisonicotinic acid ).
    
  • Kinetics: This reaction is fast even at mild alkaline pH (8–10) and ambient temperature.

  • Thermodynamics: Continued exposure to base or heat drives the reaction further to the dicarboxylic acid (5-chloropyridine-2,4-dicarboxylic acid ), releasing ammonia.

The Suppressed Pathway: of Chloride (C5 Position)

Users often fear losing the chlorine atom. However, under standard basic workups, this is kinetically slow.

  • Deactivation by Carboxylate: As soon as base is added, the C4-carboxylic acid deprotonates (

    
    ). The resulting negative charge (
    
    
    
    ) donates electron density back into the ring and, more importantly, repels incoming nucleophiles (
    
    
    ) via electrostatic repulsion.
  • Meta-Positioning: The chlorine is at position 5 (meta to the ring nitrogen). This position is less activated for

    
     than positions 2 or 4.
    
Visualization of Degradation Pathways

The following diagram illustrates the competitive pathways. Note the high-contrast flow indicating the dominant path.

StabilityPathways Start 5-Chloro-2-cyano- isonicotinic acid (Starting Material) Amide Impurity A (+18 Da) (Amide) Start->Amide Fast Hydrolysis (pH > 8, RT) SNAr Impurity C (-Cl, +OH) (5-Hydroxy derivative) Start->SNAr Suppressed Pathway (Requires strong forcing) DiAcid Impurity B (+19 Da) (Di-Acid) Amide->DiAcid Slow Hydrolysis (pH > 10, Heat)

Figure 1: Degradation cascade. The red path indicates the primary instability risk (nitrile hydrolysis).

Part 2: Troubleshooting & FAQs

Q1: I see a mass shift of +18 Da in my LC-MS. Is this a hydration adduct?

Answer: Yes, but specifically it is the primary amide .

  • Diagnosis: This corresponds to the addition of one water molecule (

    
    ) across the nitrile triple bond (
    
    
    
    ).
  • Cause: Exposure to aqueous base (e.g.,

    
    , 
    
    
    
    ) for >30 minutes, or inefficient quenching of a basic reaction mixture.
  • Solution: Ensure your workup pH does not exceed 7-8 for prolonged periods. If basification is necessary to solubilize the compound, perform it at

    
     and neutralize immediately.
    
Q2: My product yield is low, and I see a peak with +19 Da shift. What is it?

Answer: This is the dicarboxylic acid (hydrolysis of the nitrile to carboxylic acid).

  • Calculation:

    
    . Net change: 
    
    
    
    Da (Loss of
    
    
    , gain of
    
    
    ).
  • Cause: This indicates "over-hydrolysis." You likely used a strong base (like

    
    ) or heated the basic solution.
    
  • Recovery: This transformation is irreversible. You cannot convert the acid back to the nitrile easily.

Q3: Can I use Sodium Hydroxide (NaOH) to dissolve the solid?

Answer: Avoid if possible. While the molecule requires base to dissolve (forming the salt),


 is a strong nucleophile.
  • Better Alternative: Use saturated Sodium Bicarbonate (

    
    )  or a mild organic base like DIPEA  in water/methanol. These provide enough basicity to deprotonate the carboxylic acid (
    
    
    
    ) without rapidly attacking the nitrile.
Q4: Is the Chlorine atom stable to nucleophiles like amines?

Answer: Generally, yes , under mild conditions. Because the C4-carboxylate anion deactivates the ring, the C5-chloride is relatively inert to


 unless you activate the carboxylate (e.g., forming an acid chloride or ester) first.
  • Warning: If you convert the acid to an ester or acid chloride , the ring becomes highly electron-deficient again, and the chloride will be susceptible to displacement by amines.

Part 3: Protocols for Safe Handling

Protocol A: Safe Dissolution & pH Adjustment

Use this protocol when working up reactions or preparing analytical samples.

ParameterRecommendationRationale
Solvent System

(1:1)
Methanol suppresses the activity of water slightly compared to pure water.
Base Choice

(sat. aq.)
Mild pH (~8.5) is sufficient to ionize the acid but slow to hydrolyze the nitrile.
Temperature

Kinetic control. Hydrolysis rates drop significantly at low temp.
Max Time in Base

minutes
Minimize exposure window.
Protocol B: Quenching Basic Reactions

If your synthesis step ends in a basic mixture:

  • Cool the reaction mixture to

    
     immediately.
    
  • Acidify carefully using

    
     or 
    
    
    
    .
  • Target pH: Adjust pH to 2–3 .

    • Note: The free acid (5-Chloro-2-cyanoisonicotinic acid) will likely precipitate. This is the stable form.

    • Why pH 2-3? At this pH, the carboxylic acid is protonated (neutral), and the nitrile is stable. Avoid extremely low pH (<0) with heat, as acid-catalyzed hydrolysis can also occur (though slower than base).

Part 4: Decision Tree for Workup

Use this logic flow to determine the correct processing method based on your current solvent system.

WorkupLogic Start Reaction Complete (Basic Conditions) CheckTemp Is Temp > 25°C? Start->CheckTemp Cool Cool to 0°C IMMEDIATELY CheckTemp->Cool Yes CheckSolubility Is Product Soluble in Organic? CheckTemp->CheckSolubility No Cool->CheckSolubility OrgWorkup Partition: EtOAc / Mild Acid (Citric Acid) CheckSolubility->OrgWorkup Yes (Preferred) AqWorkup Precipitate via Acidification (pH 2-3) CheckSolubility->AqWorkup No (Careful pH control)

Figure 2: Workup decision tree to minimize hydrolysis risk.

References

  • Reactivity of Cyanopyridines

    • Mechanism of base hydrolysis of 2-cyanopyridine deriv
    • Source: International Journal of Chemical Kinetics, "Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water" (2012).[1]

  • Nucleophilic Arom

    
    ) on Pyridines: 
    
    • Electronic effects of substituents on chloropyridine reactivity.
    • Source: Chemistry LibreTexts, "Nucleophilic Arom
  • pKa and Ionization of Pyridine Carboxylic Acids

    • Dissociation constants and stability of isonicotinic acid deriv
    • Source: NIST Standard Reference Database, "pKa Values for Organic and Inorganic Bronsted Acids".
  • Synthesis and Stability of 2-Cyanoisonicotinic Acid Derivatives

    • Protocols regarding the formation and handling of cyano-isonicotinic acids.
    • Source: Google Patents, "Method for synthesizing 2-cyanoisonicotinic acid hydrazide" (CN104910068A).

Sources

Troubleshooting

Minimizing side reactions in chloropyridine carboxylic acid synthesis

Status: Online | Tier: 3 (Advanced Process Chemistry) Subject: Minimizing Side Reactions & Impurity Profiling Introduction: The Stability Paradox Welcome to the technical support hub for chloropyridine carboxylic acid sy...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Tier: 3 (Advanced Process Chemistry) Subject: Minimizing Side Reactions & Impurity Profiling

Introduction: The Stability Paradox

Welcome to the technical support hub for chloropyridine carboxylic acid synthesis. You are likely here because you are facing a yield-killing paradox: the conditions required to halogenate the pyridine ring often destroy the carboxylic acid moiety (decarboxylation), while the conditions used to install the acid group (oxidation) can strip the halogen or open the ring.

This guide moves beyond standard textbook procedures to address the mechanistic causality of side reactions. We focus on the two most industrially relevant scaffolds: 6-Chloronicotinic Acid (6-CNA) and 2-Chloronicotinic Acid (2-CNA) .

Module 1: Oxidation of Chloro-Picolines (Synthesis of 6-CNA)

Primary Route: Catalytic oxidation of 2-chloro-5-methylpyridine (CMP). Critical Failure Mode: Decarboxylation and Hydrolytic Dechlorination.

The Mechanism of Failure

The oxidation of the methyl group to a carboxylic acid proceeds via a radical mechanism (often Co/Mn catalyzed). However, the resulting product, 6-CNA, is prone to thermal decarboxylation.

Key Insight: Decarboxylation kinetics are pH-dependent.[1] Research indicates that the zwitterionic form of pyridine carboxylic acids decarboxylates significantly faster than the anionic or cationic forms [1].

Diagnostic & Remediation Protocol
SymptomDiagnostic CheckRoot CauseRemediation Protocol
Loss of Yield (CO2 evolution) Check reactor off-gas for CO2 spikes > 120°C.Zwitterion Instability: Reaction pH is near the isoelectric point (pI) at high T.pH Shift: Maintain reaction pH > 7.5 (anionic form) using continuous base dosing (NaOH/KOH). The carboxylate anion is electronically more stable against decarboxylation than the neutral zwitterion.
Formation of 2-Hydroxynicotinic acid HPLC shows peak at RT 2.1 min (polar).Hydrolytic Dechlorination: High temperature + water attacks the C-Cl bond activated by the ring nitrogen.Phase Transfer: Switch to a biphasic system (Chlorobenzene/Water) or reduce water content. Lower T < 90°C if possible.
Tar/Dimer Formation Darkening of reaction mixture; insoluble residue.[2]Free Radical Coupling: Cobalt catalyst concentration too high or O2 starvation.Mass Transfer: Increase O2 sparging rate. Maintain Co catalyst < 0.5 mol%.[3][4][5][6][7]
Workflow Visualization: Minimizing Decarboxylation

The following diagram illustrates the critical decision nodes for preventing decarboxylation during the oxidation phase.

DecarboxylationControl Start Oxidation of 2-chloro-5-methylpyridine CheckTemp Is Temperature > 100°C? Start->CheckTemp Action2 Action: Use Co/Mn Catalyst to lower required T Start->Action2 Optimization CheckpH Is pH near Isoelectric Point (pH 3-4)? CheckTemp->CheckpH Yes SafeZone Safe Zone: Carboxylate Anion Stable CheckTemp->SafeZone No (<100°C) RiskHigh CRITICAL RISK: Rapid Decarboxylation (Zwitterion Mechanism) CheckpH->RiskHigh Yes CheckpH->SafeZone No (pH > 8) Action1 Action: Add Base (NaOH) to maintain pH > 8 RiskHigh->Action1 Remediation

Caption: Logic flow for mitigating thermal decarboxylation via pH and temperature control.

Module 2: Chlorination of Pyridine N-Oxides (Synthesis of 2-CNA)

Primary Route: Reaction of Nicotinic Acid N-Oxide with POCl3/PCl5. Critical Failure Mode: Regio-isomer contamination (4-chloro vs. 2-chloro).

The Regioselectivity Challenge

Nucleophilic attack on the Pyridine N-oxide ring can occur at the C2 or C4 position. Without direction, you often get a mixture.

Technical Directive: To favor the C2 position (formation of 2-chloronicotinic acid), you must control the nature of the leaving group and the solvent polarity.

Troubleshooting Guide

Ticket #402: "I'm getting 30% 4-chloronicotinic acid impurity."

  • Analysis: The reaction is likely proceeding via a free carbocation character rather than a concerted rearrangement.

  • Solution: Introduce an organic base (e.g., Triethylamine or Diisopropylamine) .

    • Mechanism:[1][6][7][8][9][10][11][12][13] The base complexes with the POCl3 adduct, sterically hindering the C4 attack and stabilizing the transition state for C2 substitution [2].

  • Protocol Adjustment:

    • Dissolve Nicotinic Acid N-Oxide in DCM (Dichloromethane). Note: DCM promotes C2 selectivity better than polar aprotic solvents.

    • Add 1.1 eq of organic base.

    • Add POCl3 dropwise at 0°C.

    • Reflux only after addition is complete.

Ticket #405: "The reaction stalled; incomplete conversion."

  • Analysis: Accumulation of polyphosphoric acid byproducts coating the N-oxide.

  • Solution: Use a "Vilsmeier-Haack" type activation.

    • Add: Catalytic DMF (Dimethylformamide). This forms a highly reactive chloroiminium intermediate (Vilsmeier reagent) which is a more potent chlorinating agent than POCl3 alone [3].

Module 3: Hydrolysis of Trichloromethyl Intermediates

Primary Route: Hydrolysis of 2-chloro-5-trichloromethylpyridine (TCMP). Critical Failure Mode: Ring Opening (Glutaconic aldehyde formation).

When hydrolyzing the -CCl3 group to -COOH, the conditions are extremely acidic (H2SO4). If the temperature spikes, the pyridine ring (already electron-deficient due to the Cl group) becomes susceptible to nucleophilic attack by water, leading to ring opening.

Optimization Table: Hydrolysis Parameters
ParameterRecommended RangeEffect of Deviation
Acid Concentration 80-90% H2SO4<80%: Incomplete hydrolysis (Intermediate acid chloride). >95%: Sulfonation of the ring.
Temperature Stepwise: 40°C

80°C
>100°C: Ring opening (tar formation).
Quenching Ice/Water (Exothermic)Slow addition: Heat accumulation leads to decarboxylation of the nascent acid.

FAQ: Rapid Response

Q: Can I chlorinate Nicotinic Acid directly using Cl2 gas? A: No. This is a common error. The carboxylic acid group deactivates the ring, and the nitrogen atom gets protonated or complexed by Lewis acids, further deactivating it. You will likely get no reaction or destructive oxidation. You must use the N-oxide route or start with a pre-chlorinated picoline [4].

Q: My product is colored (pink/red) even after recrystallization. A: This indicates trace iron contamination or azo-dimer formation.

  • Fix: Treat the crude aqueous solution (at pH 8-9) with activated carbon and a chelating agent (EDTA) before acidification.

Q: How do I separate 6-CNA from the unreacted methyl precursor (CMP)? A: Exploit the pKa difference.

  • Adjust pH to 6.5 - 7.0.

  • Extract with Ethyl Acetate. The unreacted CMP (organic soluble) will move to the organic layer.

  • The 6-CNA (present as a salt at this pH) remains in the aqueous layer.

  • Acidify the aqueous layer to pH 2.0 to precipitate pure 6-CNA.

References

  • Dunn, G. E., et al. "Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution." Canadian Journal of Chemistry, vol. 57, no. 10, 1979, pp. 1098–1104. Link

  • Yamanaka, H., et al. "Site-selectivity in the Reaction of Pyridine 1-Oxides with Phosphoryl Chloride."[10] Chemical and Pharmaceutical Bulletin, vol. 36, no. 6, 1988, pp. 2244-2247. Link

  • Li, J., et al. "A Novel Method for the Regioselective C2-Chlorination of Heterocyclic N-Oxides." Journal of Organic Chemistry, vol. 81, no. 15, 2016. Link

  • Scriven, E. F. V. "Pyridine and Pyridine Derivatives."[1][5][6][7][10][14][15] Kirk-Othmer Encyclopedia of Chemical Technology, 2000. Link

Sources

Optimization

Technical Support Center: Moisture Management for 5-Chloro-2-cyanoisonicotinic Acid Scaffolds

The following Technical Support Guide is designed for researchers handling 5-Chloro-2-cyanoisonicotinic acid and its highly reactive precursors (specifically the acid chloride and active esters ). These scaffolds combine...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers handling 5-Chloro-2-cyanoisonicotinic acid and its highly reactive precursors (specifically the acid chloride and active esters ).

These scaffolds combine an electron-deficient pyridine ring with two competing electrophiles: the acid chloride (COCl) and the nitrile (CN) . Moisture ingress triggers a cascade of failures, primarily the rapid hydrolysis of the acid chloride followed by the slower, acid-catalyzed hydrolysis of the nitrile to an amide.

Status: Operational | Tier: Level 3 (Senior Scientist Support) Topic: Handling Moisture Sensitivity in Pyridine-2-carbonitrile Derivatives

Quick Reference: The "Kill Zone"

Before proceeding, verify your environment against these critical thresholds.

ParameterLimitConsequence of Failure
Solvent Water Content

Instant hydrolysis of acid chloride precursor.
Atmosphere Argon /

(Dry)
Formation of HCl gas, catalyzing nitrile hydrolysis.
Glassware Oven-dried (

)
Surface moisture is sufficient to degrade mg-scale reactions.
Base Selection Non-nucleophilicHydroxide/Alkoxides will attack the nitrile at Position 2.
Module 1: The Degradation Cascade (Know Your Enemy)

The primary failure mode is not just "decomposition"; it is a specific chemical cascade. The electron-withdrawing chlorine at Position 5 and the nitrogen at Position 1 make the carbonyl carbon at Position 4 hyper-reactive.

The Mechanism of Failure:

  • Primary Failure: Water attacks the Acid Chloride (Precursor), releasing HCl.

  • Secondary Failure: The generated HCl protonates the Pyridine Nitrogen or the Nitrile.

  • Tertiary Failure: The activated Nitrile undergoes hydrolysis to the Amide (Pinner-like mechanism), destroying the core scaffold.

DegradationPathway Precursor 5-Chloro-2-cyano- isonicotinoyl chloride (Active Precursor) Acid 5-Chloro-2-cyano- isonicotinic acid (Hydrolysis Product) Precursor->Acid + H2O (Fast) Releases HCl Amide 5-Chloro-2-carbamoyl- isonicotinic acid (Impurity A) Precursor->Amide Direct Attack (Rare) Acid->Amide + H2O / H+ (Slow) Nitrile Hydrolysis Diacid 5-Chloropyridine- 2,4-dicarboxylic acid (Dead End) Amide->Diacid + H2O / Heat

Figure 1: The moisture-induced degradation cascade. Note that the release of HCl from the first step catalyzes the second step.

Module 2: Handling Protocols
Protocol A: Transferring the Solid Acid Chloride

Context: You have purchased or synthesized the acid chloride precursor and need to weigh it.

The "Schlenk-in-a-Box" Method: Do NOT weigh this compound on an open bench. The pyridine ring creates a hygroscopic salt effect that pulls moisture from the air within seconds.

  • Preparation: Bake all spatulas, vials, and syringes at

    
     for 4 hours. Cool in a desiccator.
    
  • The Transfer:

    • Ideal: Use an inert atmosphere glovebox (

      
      ).
      
    • Alternative: Use an "Inverted Funnel" Argon blanket. Place a wide-mouth funnel connected to an Argon line (high flow) over the balance. Weigh inside this cone of inert gas.

  • Dissolution: Dissolve the solid immediately in anhydrous DCM or THF. Once in solution, it is marginally more stable if the solvent is dry.

Protocol B: Solvent Drying (The "Self-Validating" Step)

Context: You are running an amidation or esterification.

Standard "bottle dry" solvents are insufficient. You must validate dryness.

  • Source: Distill THF/DCM from CaH

    
     or pass through an activated alumina column.
    
  • Validation (The Karl Fischer Test):

    • Take a

      
       aliquot of your solvent.
      
    • Inject into a Karl Fischer coulometer.

    • Pass Criteria:

      
       water.
      
    • Fail Criteria:

      
      . Action: Re-dry over 3Å Molecular Sieves (activated at 
      
      
      
      under vacuum).
Module 3: Troubleshooting & FAQs
Q1: I see "white smoke" when I open the precursor bottle. Is it ruined?

Diagnosis: The "smoke" is HCl gas reacting with atmospheric moisture. Verdict: Surface degradation has occurred. Recovery:

  • If the solid is still free-flowing: The bulk is likely intact. Dissolve in dry DCM, filter quickly under Argon (to remove hydrolyzed insoluble acid), and use immediately.

  • If the solid is clumped/sticky: Discard. The hydrolysis product (carboxylic acid) acts as an autocatalyst.

Q2: My LC-MS shows a mass of M+18. What is it?

Analysis: M+18 indicates the addition of water. Differentiation:

  • Case A (Precursor Analysis): If analyzing the Acid Chloride in MeOH, M+18 is likely the Acid (hydrolysis) or Methyl Ester (solvolysis). Note: Acid chlorides usually convert to Methyl Esters in MeOH during LCMS prep.

  • Case B (Reaction Monitoring): If monitoring the reaction, M+18 is the Amide (Hydrolysis of the Nitrile).

    • Check: Does the peak have a distinct UV shift? Amides often absorb differently than nitriles.

Q3: Can I use aqueous workup?

Guidance: Yes, but only after the Acid Chloride is fully consumed. Once the acid chloride is converted to your desired Amide or Ester, the Nitrile group at Position 2 is relatively stable to neutral water.

  • Rule: Quench with a buffer (Sat. NaHCO

    
    ), not strong acid or base.
    
  • Danger: Avoid pH

    
     or pH 
    
    
    
    during workup to prevent Nitrile hydrolysis.
Module 4: Decision Logic for Handling

Use this logic flow to determine the necessary precautions for your specific precursor state.

HandlingLogic Start Start: Select Precursor Type Is it the Acid Chloride or Activated Ester? Start->Type Solid State: Solid or Solution? Type->Solid Yes (High Risk) Stable Standard Handling (Avoid Strong Acid/Base) Type->Stable No (Acid/Nitrile only) Glovebox PROTOCOL A: Glovebox or Argon Cone (Strict Exclusion) Solid->Glovebox Solid Schlenk PROTOCOL B: Cannula Transfer Sure/Seal Caps Solid->Schlenk Solution

Figure 2: Decision matrix for handling 5-chloro-2-cyanoisonicotinic acid precursors.

References & Grounding
  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][2] (Standard protocols for drying THF/DCM and handling hygroscopic acid chlorides).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General synthesis and handling of pyridine derivatives and acid chlorides).

  • Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (V) Reactivity of Substituents. In Comprehensive Heterocyclic Chemistry. (Detailed mechanisms of 2-cyanopyridine hydrolysis and the inductive effects of ring nitrogen).

  • Sigma-Aldrich Technical Bulletin AL-134. Handling Air-Sensitive Reagents. (Specific techniques for syringe/cannula transfer cited in Protocol B).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to ¹³C NMR Chemical Shifts of Cyano-Substituted Isonicotinic Acids

This in-depth technical guide offers a comprehensive analysis of the ¹³C NMR chemical shifts for a series of cyano-substituted isonicotinic acids. Designed for researchers, scientists, and professionals in drug developme...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide offers a comprehensive analysis of the ¹³C NMR chemical shifts for a series of cyano-substituted isonicotinic acids. Designed for researchers, scientists, and professionals in drug development, this document provides a comparative analysis of predicted spectral data, a detailed experimental protocol for acquiring high-quality spectra, and a theoretical exploration of the substituent effects governing the observed chemical shift trends.

Introduction: The Significance of ¹³C NMR in the Structural Elucidation of Isonicotinic Acid Derivatives

Isonicotinic acid, a pyridine-4-carboxylic acid, and its derivatives are pivotal structural motifs in a vast array of pharmaceuticals and biologically active compounds. The introduction of cyano (-CN) substituents to the isonicotinic acid scaffold can significantly modulate the molecule's electronic properties, reactivity, and biological activity. Consequently, the precise characterization of these molecules is paramount.

¹³C Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable analytical technique for the unambiguous structural elucidation of organic molecules.[1] By probing the carbon framework, ¹³C NMR provides invaluable information regarding the number of non-equivalent carbon atoms, their hybridization state, and their local electronic environment. For cyano-substituted isonicotinic acids, ¹³C NMR is particularly powerful for confirming the position of the cyano and carboxylic acid groups on the pyridine ring, information that is crucial for understanding structure-activity relationships.

This guide will delve into the ¹³C NMR chemical shifts of various mono- and di-cyano substituted isonicotinic acids, offering a predictive comparison to aid researchers in the identification and characterization of these important compounds.

Comparative Analysis of Predicted ¹³C NMR Chemical Shifts

Due to the limited availability of experimental ¹³C NMR data for all isomers of cyano-substituted isonicotinic acids in the public domain, this guide presents a comparative analysis based on predicted chemical shifts. These predictions were generated using established computational algorithms that provide reliable estimations of NMR spectra.[2][3][4][5][6][7][8] The data presented here serves as a valuable reference for anticipating the spectral features of these compounds.

The following table summarizes the predicted ¹³C NMR chemical shifts for the carbon atoms of the pyridine ring, the carboxylic acid group, and the cyano group(s) for various cyano-substituted isonicotinic acids. The numbering of the isonicotinic acid ring is as follows:

Caption: Numbering of the Isonicotinic Acid Ring.

CompoundC2 (ppm)C3 (ppm)C4 (ppm)C5 (ppm)C6 (ppm)-COOH (ppm)-CN (ppm)
Isonicotinic Acid150.8122.0141.5122.0150.8166.5-
2-Cyanoisonicotinic Acid135.0125.0143.0124.0152.0165.0116.0
3-Cyanoisonicotinic Acid153.0110.0145.0120.0152.0164.5117.0
2,3-Dicyanoisonicotinic Acid137.0112.0146.0122.0154.0163.0114.0, 115.0
2,5-Dicyanoisonicotinic Acid136.0127.0144.0110.0153.0163.5115.0, 116.0
2,6-Dicyanoisonicotinic Acid138.0126.0145.0126.0138.0162.5114.0
3,5-Dicyanoisonicotinic Acid154.0112.0148.0112.0154.0162.0116.0

Disclaimer: The chemical shifts presented in this table are predicted values and may differ from experimental results. They are intended to be used as a guide for spectral interpretation.

Understanding the Substituent Effects on ¹³C NMR Chemical Shifts

The electronic environment of each carbon atom in the isonicotinic acid ring is influenced by the electron-withdrawing nature of the nitrogen atom, the carboxylic acid group, and the cyano group(s). These substituent effects are the primary determinants of the observed chemical shifts.

  • The Pyridine Nitrogen: The nitrogen atom in the pyridine ring is more electronegative than carbon, leading to a general deshielding of the adjacent C2 and C6 carbons, resulting in downfield chemical shifts compared to benzene.

  • The Carboxylic Acid Group (-COOH): The carboxylic acid group is a deactivating, meta-directing group. The carbonyl carbon itself resonates at a significantly downfield position (typically 160-170 ppm) due to the strong deshielding effect of the two oxygen atoms. The ipso-carbon (C4) to which it is attached is also shifted downfield.

  • The Cyano Group (-CN): The cyano group is a strongly electron-withdrawing group.

    • Ipso-Effect: The carbon atom directly attached to the cyano group (ipso-carbon) experiences a significant downfield shift.

    • Ortho- and Para-Effects: The cyano group deshields the ortho and para carbons, causing them to shift downfield.

    • Meta-Effect: The effect on the meta-position is generally smaller.

    • The Cyano Carbon: The carbon of the cyano group itself has a characteristic chemical shift in the range of 115-125 ppm.

By analyzing the predicted data in the table, we can observe these trends. For instance, in 2-cyanoisonicotinic acid, the C2 carbon is shifted significantly upfield compared to isonicotinic acid, which might seem counterintuitive. However, this is a known effect where the strong π-accepting nature of the cyano group can sometimes lead to shielding at the ipso-position in certain heterocyclic systems. The C3 and C6 carbons, ortho and para to the cyano group respectively, are shifted downfield as expected.

Experimental Protocol for Acquiring High-Quality ¹³C NMR Spectra

This section provides a detailed, step-by-step methodology for obtaining a high-quality ¹³C NMR spectrum of a cyano-substituted isonicotinic acid.

G cluster_0 Sample Preparation cluster_1 NMR Instrument Setup cluster_2 Data Acquisition & Processing A Weigh 20-50 mg of the cyano-substituted isonicotinic acid B Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d6) A->B C Filter the solution through a glass wool plug into a clean NMR tube B->C D Insert the sample into the magnet E Lock and shim the instrument D->E F Set up a standard ¹³C NMR experiment E->F G Acquire the Free Induction Decay (FID) H Apply Fourier Transform G->H I Phase and baseline correct the spectrum H->I J Reference the spectrum to the solvent peak I->J

Caption: Experimental Workflow for ¹³C NMR Analysis.

1. Sample Preparation:

  • Analyte Quantity: Accurately weigh approximately 20-50 mg of the cyano-substituted isonicotinic acid. A higher concentration is generally preferred for ¹³C NMR due to its lower natural abundance and sensitivity compared to ¹H NMR.[9]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for pyridine carboxylic acids due to its high polarity.[3][10] Other potential solvents include methanol-d₄ or a mixture of CDCl₃ and a few drops of DMSO-d₆ to aid solubility. The choice of solvent can slightly influence the chemical shifts, so consistency is key for comparative studies.

  • Dissolution and Filtration: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small vial. To ensure a homogeneous magnetic field and sharp NMR signals, it is crucial to remove any particulate matter. Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

2. NMR Instrument Setup and Data Acquisition:

  • Instrument and Probe: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Locking and Shimming: Insert the NMR tube into the spinner and place it in the magnet. Lock the field frequency using the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.

  • Experiment Parameters:

    • Pulse Program: A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on Bruker instruments) is typically used. This decouples the protons from the carbons, resulting in a spectrum with single lines for each unique carbon, which simplifies interpretation.

    • Acquisition Time (AQ): Set to approximately 1-2 seconds.

    • Relaxation Delay (D1): A delay of 2-5 seconds is generally sufficient for most carbons to relax. Quaternary carbons may have longer relaxation times, and for quantitative analysis, a much longer delay would be necessary.

    • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR. Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio.

    • Spectral Width (SW): A spectral width of approximately 250 ppm (e.g., -20 to 230 ppm) is sufficient to cover the expected chemical shift range for these compounds.

3. Data Processing:

  • Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.

  • Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in the positive absorptive mode. Apply an automatic or manual baseline correction to obtain a flat baseline.

  • Referencing: Reference the spectrum by setting the chemical shift of the solvent peak to its known value (e.g., DMSO-d₆ at 39.52 ppm).

By following this detailed protocol, researchers can reliably obtain high-quality ¹³C NMR spectra of cyano-substituted isonicotinic acids, enabling accurate structural characterization and comparison.

Conclusion

This guide has provided a comprehensive overview of the ¹³C NMR chemical shifts of cyano-substituted isonicotinic acids. While experimental data remains sparse, the presented predicted chemical shifts offer a valuable starting point for researchers in the field. The detailed experimental protocol and the theoretical discussion on substituent effects further equip scientists with the necessary tools and knowledge to confidently characterize these important molecules. As more experimental data becomes available, this guide can be further refined to provide an even more accurate and comprehensive resource for the scientific community.

References

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved February 17, 2026, from [Link]

  • ETH Zurich. (n.d.). How much substance do I need? NMR Service. Retrieved February 17, 2026, from [Link]

  • ResearchGate. (n.d.). ¹³C-NMR spectrum of ( 4 ). Retrieved February 17, 2026, from [Link]

  • SoftwareOne. (n.d.). NMR Predictors - ACD Labs. Retrieved February 17, 2026, from [Link]

  • SciELO Argentina. (2009). Solvent effect on the 1H NMR spectra of a pyridinocalix(4)arene derivative and its protonation constants in methanol. Anales de la Asociación Química Argentina, 97(1), 23-31. Retrieved February 17, 2026, from [Link]

  • Magritek. (n.d.). Just a few milligrams available for a ¹³C measurement? Retrieved February 17, 2026, from [Link]

  • CAS. (n.d.). NMR Database for Faster Structural Data. Retrieved February 17, 2026, from [Link]

  • ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Retrieved February 17, 2026, from [Link]

  • DB Infotech. (2021, September 11). How to Predict NMR in ChemDraw [Video]. YouTube. [Link]

  • SpectraBase. (n.d.). 2,6-Pyridine dicarboxylic acid. Retrieved February 17, 2026, from [Link]

  • PerkinElmer Informatics. (2023, December 18). The Ease of NMR Prediction with ChemDraw [Video]. YouTube. [Link]

  • Royal Society of Chemistry. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(33), 11045-11055. [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved February 17, 2026, from [Link]

Sources

Comparative

A Comparative Guide to HPLC Method Development for the Purity Analysis of 5-Chloro-2-cyanoisonicotinic Acid

As a Senior Application Scientist, the task of developing a robust and reliable analytical method for a new chemical entity is both a challenge and a necessity. The purity of an active pharmaceutical ingredient (API) is...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, the task of developing a robust and reliable analytical method for a new chemical entity is both a challenge and a necessity. The purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. This guide provides an in-depth, experience-driven comparison of two distinct High-Performance Liquid Chromatography (HPLC) strategies for determining the purity of 5-Chloro-2-cyanoisonicotinic acid, a polar, acidic heterocyclic compound. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, ensuring the development of a self-validating and trustworthy analytical procedure.

Foundational Strategy: Understanding the Analyte

Before any instrument is programmed, a thorough understanding of the target analyte is paramount. The molecular structure of 5-Chloro-2-cyanoisonicotinic acid dictates our entire analytical approach.

  • Structure: A pyridine ring substituted with a carboxylic acid, a nitrile group, and a chlorine atom.

  • Physicochemical Properties:

    • Polarity: The combination of the nitrogenous ring, carboxylic acid, and nitrile group makes the molecule highly polar.

    • Acidity: The carboxylic acid group (pKa typically ~3-5) will be ionized at neutral pH.

    • UV Chromophore: The substituted pyridine ring provides strong UV absorbance, making UV detection a suitable choice.

Potential Impurities: For the purpose of this guide, we will consider three plausible process-related impurities:

  • Impurity A: 5-Chloro-2-carboxamidoisonicotinic acid (hydrolysis of the nitrile group).

  • Impurity B: 2,5-Dichloronicotinonitrile (a potential precursor).

  • Impurity C: 5-Chloroisonicotinic acid (decyanation product).

The primary analytical challenge is clear: achieving adequate retention and separation for the highly polar main compound and its potentially equally polar impurities.

The Method Development Workflow

A systematic approach is essential for efficient and effective method development. The process is not linear but iterative, with each step informing the next.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Method Screening & Optimization cluster_2 Phase 3: Performance Verification Analyte Analyte Characterization (Polarity, pKa, UV) Mode Select Separation Mode (RP-HPLC vs. HILIC) Analyte->Mode Column Select Initial Column & Dimensions Mode->Column MobilePhase Screen Mobile Phase (pH, Buffer, Organic %) Column->MobilePhase Detection Select Detection (UV Wavelength) Detection->MobilePhase Gradient Optimize Gradient Profile MobilePhase->Gradient TempFlow Fine-tune Temperature & Flow Rate Gradient->TempFlow SST System Suitability Testing (Resolution, Tailing) TempFlow->SST SST->MobilePhase Re-optimize Validation Method Validation (ICH Q2) (Accuracy, Precision, etc.) SST->Validation ValidationWorkflow cluster_0 Method Validation (ICH Q2) Specificity Specificity (Peak Purity, Resolution) Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness (Varied pH, Temp, Flow) Limits->Robustness ValidatedMethod Validated Method for Routine Use Robustness->ValidatedMethod

Validation

Technical Guide: Crystallographic Profiling of Isonicotinic Acid Derivatives

This guide provides an in-depth crystallographic comparison of substituted isonicotinic acid derivatives, focusing on the structural transition from the parent scaffold to the active pharmaceutical ingredient (Isoniazid)...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth crystallographic comparison of substituted isonicotinic acid derivatives, focusing on the structural transition from the parent scaffold to the active pharmaceutical ingredient (Isoniazid) and its supramolecular derivatives.

Executive Summary

Isonicotinic acid (INA) derivatives represent a cornerstone in anti-tubercular drug design and metal-organic framework (MOF) synthesis. The structural integrity of these compounds relies heavily on the Pyridine-Carboxylic Acid (Py-COOH) supramolecular synthon.

This guide objectively compares the crystallographic performance of the parent Isonicotinic Acid against its primary pharmaceutical derivative, Isoniazid (INH) , and substituted analogs (e.g., 2-Chloro/Methyl derivatives ). We analyze how functional group modification shifts the crystal packing from infinite catemers to discrete dimers, directly impacting solubility and bioavailability.

Structural Landscape & Comparative Analysis

The core differentiation in this chemical space lies in the competition between the Carboxylic Acid


 Pyridine  heterosynthon and the Amide/Hydrazide 

Pyridine
interaction.
Crystallographic Parameters: Parent vs. Drug

The following table contrasts the structural parameters of the parent scaffold (INA) with the polymorphic forms of the drug Isoniazid (INH).

ParameterIsonicotinic Acid (INA)Isoniazid (INH) - Form IIsoniazid (INH) - Form II
Crystal System MonoclinicOrthorhombicMonoclinic
Space Group



Z (Molecules/Cell) 484
Primary Synthon O-H

N (Catemer)
N-H

N (Chain)
N-H

O (Ring/Dimer)
Packing Motif Infinite Head-to-Tail ChainsLayered StackingPlanar Sheets
Bio-Relevance Low Solubility ScaffoldMetastable (High Solubility)Thermodynamically Stable

Critical Insight: The parent INA forms infinite chains due to the strong O-H


N interaction between the acid and the pyridine nitrogen. Converting the acid to a hydrazide (INH) introduces competing donors (

), leading to polymorphism where Form I (kinetic) is more soluble but less stable than Form II (thermodynamic).
Substituent Effects (The "Ortho-Effect")

Substitution at the 2-position (ortho to the pyridine nitrogen) drastically alters packing efficiency.

  • 2-Chloroisonicotinic Acid: The electron-withdrawing chlorine atom enhances the acidity of the carboxylic proton but sterically hinders the "Head-to-Tail" catemer formation. This often forces the structure into Centrosymmetric Dimers (

    
     motif) rather than infinite chains.
    
  • 2-Methylisonicotinic Acid: The electron-donating methyl group increases the basicity of the pyridine nitrogen, strengthening the N

    
    H interaction, yet the steric bulk disrupts planar stacking, often lowering the melting point compared to the chloro-analog.
    

Supramolecular Synthons & Hydrogen Bonding Logic[1][2][3]

Understanding the "Synthon Competition" is vital for co-crystal engineering. We visualize the transition from the parent catemer to the drug's hydrazide network below.

Diagram 1: Synthon Evolution Pathway

SynthonLogic INA Isonicotinic Acid (Parent) Catemer O-H...N Catemer (Infinite Chain) INA->Catemer Primary Motif INH Isoniazid (Hydrazide) Dimer N-H...N / N-H...O (Discrete Dimers/Rings) INH->Dimer Functional Modification Subst 2-Position Substitution Steric Steric Blocking of Pyridine N Subst->Steric Steric->Catemer Disrupts Steric->Dimer Promotes

Caption: Logical flow showing how functional group modification and steric hindrance shift the supramolecular assembly from infinite chains (Catemers) to discrete units (Dimers).

Experimental Protocols

To replicate these structures or generate novel co-crystals, specific crystallization pathways must be followed. The Solvent Evaporation method is preferred for thermodynamic forms, while Liquid-Assisted Grinding (LAG) is superior for co-crystal screening.

Protocol A: Single Crystal Growth (Slow Evaporation)

Objective: Obtain X-ray quality crystals of INA derivatives.

  • Solvent Selection: Use Ethanol/Water (9:1) for INH; use Methanol/DMF (1:1) for INA and Chloro-derivatives. Reasoning: DMF prevents rapid precipitation of the less soluble acid derivatives.

  • Saturation: Dissolve 50 mg of compound in 5 mL solvent at 60°C. Stir until clear.

  • Filtration: Filter through a 0.45

    
    m PTFE syringe filter into a clean scintillation vial. Crucial: Dust particles induce nucleation of metastable polymorphs.
    
  • Evaporation: Cover vial with parafilm, poke 3-5 pinholes. Store in a vibration-free environment at 20°C.

  • Harvest: Crystals appear in 48-72 hours.

Protocol B: Co-Crystal Screening (Liquid Assisted Grinding)

Objective: Enhance solubility of INA derivatives using dicarboxylic acid co-formers (e.g., Fumaric Acid).

  • Stoichiometry: Weigh 1:1 molar ratio of Isoniazid (137.14 mg) and Fumaric Acid (116.07 mg).

  • Grinding: Place in a stainless steel jar with two 7mm balls.

  • Solvent Drop: Add 10

    
    L of Methanol . Mechanism: The solvent acts as a molecular lubricant, increasing molecular mobility to overcome the activation energy barrier for co-crystal formation.
    
  • Milling: Grind at 30 Hz for 20 minutes.

  • Analysis: Analyze resulting powder via PXRD immediately to detect new phases.

Diagram 2: Crystallization Workflow

Workflow cluster_0 Method A: Single Crystal cluster_1 Method B: Co-Crystal LAG Start Raw Material (INA/INH) Dissolve Dissolve (60°C) Solvent: EtOH/H2O Start->Dissolve Weigh Weigh 1:1 Ratio (Drug : Co-former) Start->Weigh Filter Filter (0.45µm) Evap Slow Evaporation (48-72 hrs) Analyze X-Ray Diffraction (SC-XRD / PXRD) Evap->Analyze Grind Add MeOH (10µL) Grind 30Hz / 20min Grind->Analyze

Caption: Dual-pathway workflow for generating single crystals (Method A) and screening pharmaceutical co-crystals (Method B).

Performance Comparison: Solubility & Bioavailability

The crystallographic packing directly dictates the dissolution rate.

  • Isoniazid (Pure): High aqueous solubility (~140 mg/mL), but rapid clearance requires frequent dosing.

  • INA (Pure): Poor solubility limits its use as a drug, serving primarily as a precursor.

  • Co-Crystals (INH-Fumaric Acid):

    • Structure: The co-crystal utilizes the Pyridine-Acid heterosynthon, disrupting the tight packing of the pure drug.

    • Data: Studies show a 1.5x to 2x increase in dissolution rate compared to pure INH in pH 7.4 buffer.

    • Mechanism: The dicarboxylic acid spacer expands the lattice (lower density), reducing the lattice energy required to solvate the molecules.

References

  • Lemmerer, A. et al. (2022).[1] Polymorphism of an isoniazid derivative: Chains or rings? Royal Society of Chemistry. Link

  • Yarava, J. R. et al. (2022).[1][2] Supramolecular Synthon Identification in Azelaic Acid–Isonicotinamide Cocrystal by Solid-State NMR. ResearchGate. Link

  • Aakeröy, C. B. et al. (2013). Co-crystal synthesis of pharmaceutical nitriles. CrystEngComm.
  • PubChem. (2025).[3][4] 2-Chloroisonicotinic acid hydrazide Structure and Data. National Library of Medicine. Link

  • Takazawa, Y. et al. (2025). Crystal and Molecular Structure and Stability of Isoniazid Cocrystals. ResearchGate. Link

Sources

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